Product packaging for (R)-3C4HPG(Cat. No.:CAS No. 13861-03-5)

(R)-3C4HPG

Cat. No.: B1143767
CAS No.: 13861-03-5
M. Wt: 211.17 g/mol
InChI Key: CHZBCZTXSTWCIG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3C4HPG, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B1143767 (R)-3C4HPG CAS No. 13861-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBCZTXSTWCIG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424980
Record name (R)-3-Carboxy-4-hydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13861-03-5, 55136-48-6
Record name (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13861-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Carboxy-4-hydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a stereoisomer of the pharmacologically active (S)-3C4HPG. While its enantiomer, (S)-3C4HPG, demonstrates potent agonist activity at Group II metabotropic glutamate receptors (mGluRs) and antagonist activity at Group I mGluRs, this compound is largely considered to be the inactive enantiomer. This guide provides an in-depth analysis of the experimental evidence that defines the mechanism of action of this compound, which is primarily characterized by its lack of significant interaction with these key glutamate receptors. Understanding the inactivity of this enantiomer is crucial for structure-activity relationship studies and for its use as a negative control in pharmacological research.

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a modulatory role in synaptic transmission and are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders. The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry. This technical guide will detail the mechanism of action of this compound, focusing on its interaction with Group I and Group II mGluRs, and provide the experimental basis for its classification as the inactive enantiomer of the potent mGluR ligand, (S)-3C4HPG.

Pharmacological Profile

The primary targets for phenylglycine derivatives like 3C4HPG are the metabotropic glutamate receptors. The pharmacological activity of the racemate is primarily attributed to the (S)-enantiomer.

  • (S)-3C4HPG : This enantiomer is a potent agonist at Group II mGluRs (mGluR2 and mGluR3) and a competitive antagonist at the Group I mGluR, mGluR1.

  • This compound : In contrast, the (R)-enantiomer has been shown to be largely devoid of agonist or antagonist activity at these receptors.

A study by Hayashi et al. (1994) conducted on cloned mGluR1 and mGluR2 expressed in Chinese hamster ovary (CHO) cells demonstrated that (S)-3C4HPG acted as an agonist at mGluR2 and an antagonist at mGluR1. Conversely, this compound did not exhibit any significant agonist activity at either receptor subtype. This lack of activity defines its mechanism of action as essentially inert at these specific targets.

Quantitative Data Summary

The following table summarizes the pharmacological data for this compound in comparison to its active enantiomer, (S)-3C4HPG. The data for this compound typically reflects a lack of potency or efficacy in functional assays.

CompoundReceptorAssay TypeParameterValueReference
This compound mGluR1PI HydrolysisAgonist ActivityNo significant activityHayashi et al., 1994
mGluR1PI HydrolysisAntagonist ActivityNo significant activityHayashi et al., 1994
mGluR2cAMP InhibitionAgonist ActivityNo significant activityHayashi et al., 1994
(S)-3C4HPG mGluR1PI HydrolysisAntagonist Potency (pA2)3.84Hayashi et al., 1994
mGluR2cAMP InhibitionAgonist Potency (EC50)~30 µMHayashi et al., 1994

Signaling Pathways

Metabotropic glutamate receptors modulate neuronal excitability and synaptic transmission through various intracellular signaling cascades upon activation.

  • Group I mGluRs (mGluR1 and mGluR5) : These receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Group II mGluRs (mGluR2 and mGluR3) : These receptors couple to Gi/Go proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound does not significantly engage these signaling pathways due to its inability to bind effectively and/or activate the orthosteric binding site of these receptors.

cluster_group1 Group I mGluR (mGluR1) cluster_group2 Group II mGluR (mGluR2) mGluR1 mGluR1 Gq Gq/G11 mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC S_3C4HPG_ant (S)-3C4HPG S_3C4HPG_ant->mGluR1 Antagonist R_3C4HPG_1 This compound R_3C4HPG_1->mGluR1 Inactive mGluR2 mGluR2 Gi Gi/Go mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to S_3C4HPG_ag (S)-3C4HPG S_3C4HPG_ag->mGluR2 Agonist R_3C4HPG_2 This compound R_3C4HPG_2->mGluR2 Inactive

Signaling pathways of Group I and Group II mGluRs and the differential effects of (S)- and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound at metabotropic glutamate receptors.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a specific mGluR subtype.

Materials:

  • Membrane preparations from cells expressing the mGluR of interest.

  • Radiolabeled ligand (e.g., [³H]-LY341495 for Group II mGluRs).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known potent unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Reagents: - Membrane Preparation - Radioligand - this compound dilutions start->prep_reagents assay_setup Set up 96-well plate: - Add membranes, radioligand,  and this compound prep_reagents->assay_setup incubation Incubate to reach equilibrium (e.g., 60 min at RT) assay_setup->incubation filtration Rapidly filter and wash to separate bound and free ligand incubation->filtration drying Dry filters filtration->drying scintillation Add scintillation fluid drying->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

Workflow for a radioligand binding assay.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Objective: To assess the agonist or antagonist activity of this compound at mGluR1.

Materials:

  • CHO cells stably expressing mGluR1.

  • [³H]-myo-inositol.

  • Agonist (e.g., L-glutamate).

  • This compound.

  • Cell culture medium.

  • Dowex AG1-X8 resin.

Procedure:

  • Plate the mGluR1-expressing CHO cells in 24-well plates and grow to confluency.

  • Label the cells with [³H]-myo-inositol in inositol-free medium for 16-24 hours.

  • Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).

  • To test for agonist activity, add varying concentrations of this compound and incubate.

  • To test for antagonist activity, pre-incubate with varying concentrations of this compound before adding a fixed concentration of L-glutamate.

  • Terminate the reaction with perchloric acid.

  • Neutralize the samples and isolate the inositol phosphates using Dowex anion-exchange chromatography.

  • Quantify the [³H]-inositol phosphates by scintillation counting.

  • Determine the EC50 for agonist activity or the IC50 and pA2 for antagonist activity.

Forskolin-Stimulated cAMP Accumulation Assay (for Group II mGluRs)

This functional assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Objective: To assess the agonist activity of this compound at mGluR2.

Materials:

  • CHO cells stably expressing mGluR2.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Plate the mGluR2-expressing CHO cells in 96-well plates.

  • Pre-incubate the cells with IBMX.

  • Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Determine the EC50 value.

start Start plate_cells Plate mGluR2-expressing cells in a 96-well plate start->plate_cells pre_incubation Pre-incubate cells with IBMX plate_cells->pre_incubation add_compounds Add this compound and then Forskolin pre_incubation->add_compounds incubation Incubate to allow cAMP accumulation add_compounds->incubation lysis Lyse cells to release intracellular contents incubation->lysis measure_cAMP Measure cAMP levels using a commercial assay kit lysis->measure_cAMP analysis Data Analysis: - Determine inhibition of forskolin-stimulated cAMP - Calculate EC50 measure_cAMP->analysis end End analysis->end

Workflow for a forskolin-stimulated cAMP accumulation assay.

Conclusion

The mechanism of action of this compound is best described as a lack of significant pharmacological activity at Group I and Group II metabotropic glutamate receptors. Experimental evidence from binding and functional assays consistently demonstrates that, unlike its (S)-enantiomer, this compound does not effectively bind to or modulate the activity of these receptors. This makes this compound an essential tool for pharmacological research, serving as a negative control to confirm the stereospecificity of the effects observed with (S)-3C4HPG and other related phenylglycine derivatives. For drug development professionals, the inactivity of the (R)-enantiomer highlights the critical importance of stereochemistry in the design of potent and selective mGluR ligands.

An In-Depth Technical Guide to the Metabotropic Glutamate Receptor Selectivity of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the (R)-Enantiomer: Extensive searches of scientific literature and databases did not yield quantitative data regarding the metabotropic glutamate receptor (mGluR) selectivity of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG). The available research has predominantly focused on the pharmacological activity of the (S)-enantiomer. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities. Therefore, the data for the (S)-enantiomer should not be extrapolated to the (R)-enantiomer. This guide will provide a comprehensive overview of the mGluR selectivity of the well-characterized (S)-3C4HPG.

Introduction

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis and intracellular calcium mobilization. Group II (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels. (S)-3C4HPG has been shown to exhibit a mixed antagonist/agonist profile with selectivity for specific mGluR subtypes.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the activity of (S)-3C4HPG at various mGluR subtypes.

Receptor SubtypeAssay TypeMeasured ActivityValue (µM)Reference
mGluR1aPhosphoinositide HydrolysisIC5015 ± 3[1]
mGluR2Inhibition of Forskolin-Stimulated cAMP FormationEC5021 ± 4[1]
mGluR4aFunctional AssayNo effect-[1]

A study by Hayashi et al. (1994) also established a rank order of agonist potency for mGluR2 as: L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG.[2][3]

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay for mGluR1a Activity

This protocol is a synthesized representation of methods used to determine the antagonist activity of (S)-3C4HPG at Gq-coupled mGluRs like mGluR1a.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are stably transfected with the cDNA encoding for the human or rat mGluR1a subtype.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

2. Labeling with [³H]myo-inositol:

  • Cells are seeded in 24-well plates and grown to near confluency.

  • The growth medium is replaced with inositol-free DMEM containing 1 µCi/mL of [³H]myo-inositol and incubated for 18-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

3. Assay Procedure:

  • After labeling, cells are washed with a Krebs-HEPES buffer (in mM: 124 NaCl, 3.3 KCl, 2.4 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 10 glucose, and 20 HEPES, pH 7.4).

  • The cells are then pre-incubated with Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • To determine antagonist activity, cells are pre-incubated with varying concentrations of (S)-3C4HPG for 15 minutes.

  • Glutamate (e.g., at its EC50 concentration) is then added, and the cells are incubated for an additional 60 minutes at 37°C.

4. Measurement of [³H]Inositol Phosphates:

  • The incubation is terminated by the addition of ice-cold 10 mM formic acid.

  • The cell lysates are collected, and the total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • The columns are washed, and the [³H]IPs are eluted with 1 M ammonium formate / 0.1 M formic acid.

  • The radioactivity of the eluate is quantified by liquid scintillation counting.

5. Data Analysis:

  • The data are expressed as the percentage of the maximal response to the agonist (glutamate) alone.

  • The IC50 value (the concentration of (S)-3C4HPG that inhibits 50% of the agonist-stimulated response) is calculated by non-linear regression analysis using a sigmoidal dose-response curve.

Inhibition of Forskolin-Stimulated cAMP Formation Assay for mGluR2 Activity

This protocol is a synthesized representation of methods used to determine the agonist activity of (S)-3C4HPG at Gi-coupled mGluRs like mGluR2.

1. Cell Culture and Transfection:

  • CHO cells are stably transfected with the cDNA for the human or rat mGluR2 subtype.

  • Cells are cultured as described in the PI hydrolysis assay protocol.

2. Assay Procedure:

  • Cells are harvested and resuspended in a Krebs-HEPES buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

  • The cell suspension is pre-incubated for 10-15 minutes at 37°C.

  • To measure agonist activity, varying concentrations of (S)-3C4HPG are added to the cells.

  • Forskolin (an adenylyl cyclase activator, typically at a concentration of 1-10 µM) is added to stimulate cAMP production.

  • The incubation continues for 15-30 minutes at 37°C.

3. Measurement of cAMP Levels:

  • The reaction is terminated by lysing the cells (e.g., by heating or adding a lysis reagent).

  • The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) with a specific anti-cAMP antibody. Commercially available kits are often used for this purpose.

4. Data Analysis:

  • The amount of cAMP produced is measured and compared to the amount produced in the presence of forskolin alone.

  • The data are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation.

  • The EC50 value (the concentration of (S)-3C4HPG that produces 50% of its maximal inhibitory effect) is determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

mGluR_Signaling_Pathways cluster_GroupI Group I mGluRs (mGluR1/5) cluster_Gq Gq/11 Pathway cluster_GroupII Group II mGluRs (mGluR2/3) cluster_Gi Gi/o Pathway mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates S_3C4HPG_ant (S)-3C4HPG (Antagonist) S_3C4HPG_ant->mGluR1_5 mGluR2_3 mGluR2/3 Gi Gαi/o mGluR2_3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP S_3C4HPG_ag (S)-3C4HPG (Agonist) S_3C4HPG_ag->mGluR2_3

Caption: Signaling pathways of Group I and Group II mGluRs and the action of (S)-3C4HPG.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

PI_Assay_Workflow start Start cell_culture Culture mGluR1a-expressing CHO cells start->cell_culture labeling Label cells with [³H]myo-inositol (18-24h) cell_culture->labeling wash Wash cells with Krebs-HEPES buffer labeling->wash preincubate_li Pre-incubate with LiCl (15 min) wash->preincubate_li add_antagonist Add varying concentrations of (S)-3C4HPG (15 min) preincubate_li->add_antagonist add_agonist Add Glutamate (60 min) add_antagonist->add_agonist terminate Terminate reaction with formic acid add_agonist->terminate separation Separate [³H]IPs via anion-exchange chromatography terminate->separation quantify Quantify radioactivity with liquid scintillation counting separation->quantify analyze Calculate IC50 value quantify->analyze end End analyze->end

Caption: Workflow for the phosphoinositide hydrolysis assay.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Assay_Workflow start Start cell_prep Prepare suspension of mGluR2-expressing CHO cells start->cell_prep preincubate_ibmx Pre-incubate with IBMX (10-15 min) cell_prep->preincubate_ibmx add_agonist Add varying concentrations of (S)-3C4HPG preincubate_ibmx->add_agonist add_forskolin Add Forskolin to stimulate cAMP production add_agonist->add_forskolin incubate Incubate for 15-30 min add_forskolin->incubate terminate Terminate reaction and lyse cells incubate->terminate measure_cAMP Measure cAMP levels (e.g., ELISA or RIA) terminate->measure_cAMP analyze Calculate EC50 value measure_cAMP->analyze end End analyze->end

References

An In-Depth Technical Guide to the Pharmacology of (R)-3-carboxy-4-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative with reported activity as an ionotropic glutamate receptor antagonist. While detailed quantitative data on its specific affinity and potency are limited in publicly available literature, supplier information identifies it as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. In contrast, its stereoisomer, (S)-3-carboxy-4-hydroxyphenylglycine, and the racemic mixture, (DL)-4-carboxy-3-hydroxyphenylglycine, have been characterized as ligands for metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of the available pharmacological data for these related compounds to offer context for the phenylglycine scaffold, details relevant experimental protocols, and illustrates key signaling pathways.

Introduction to Phenylglycine Derivatives and Glutamate Receptor Modulation

Phenylglycine derivatives represent a significant class of compounds that interact with glutamate receptors, the primary excitatory neurotransmitters in the central nervous system. These receptors are broadly divided into two families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels (e.g., NMDA, AMPA, and kainate receptors), and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. The stereochemistry of phenylglycine derivatives is a critical determinant of their pharmacological activity and receptor selectivity.

Pharmacology of (R)-3-carboxy-4-hydroxyphenylglycine

Pharmacology of (S)-3-carboxy-4-hydroxyphenylglycine and Racemic (DL)-4-carboxy-3-hydroxyphenylglycine

In contrast to the (R)-enantiomer, the pharmacology of the (S)-enantiomer and the racemic mixture has been studied at metabotropic glutamate receptors. These compounds exhibit a mixed profile of antagonism at Group I mGluRs and agonism at Group II mGluRs.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the (S)-enantiomer and the racemic mixture at various metabotropic glutamate receptors.

Table 1: Antagonist Activity at mGluR1a

CompoundAssayReceptorPotencyReference
(S)-4-carboxy-3-hydroxyphenylglycineInhibition of glutamate-stimulated phosphoinositide hydrolysismGluR1a (BHK cells)IC50: 15 ± 3 µM[2][3]
(DL)-4-carboxy-3-hydroxyphenylglycineInhibition of glutamate-stimulated phosphoinositide hydrolysismGluR1α (BHK cells)KB: 29 µM[4][5]
(S)-4-carboxy-3-hydroxyphenylglycineDisplacement of [3H]glutamate bindingmGluR1a (BHK cells)EC50: 5 ± 1 µM[2][3]

Table 2: Agonist Activity at mGluR2

CompoundAssayReceptorPotencyReference
(S)-4-carboxy-3-hydroxyphenylglycineInhibition of forskolin-stimulated cAMP formationmGluR2 (BHK cells)EC50: 21 ± 4 µM[2][3]

Signaling Pathways

Group I mGluR Signaling Pathway

(S)-3-carboxy-4-hydroxyphenylglycine acts as an antagonist at Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling Group I mGluR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1/5 G_protein Gq/11 mGluR1_5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Glutamate Glutamate Glutamate->mGluR1_5 Activates Antagonist (S)-3C4HPG (Antagonist) Antagonist->mGluR1_5 Blocks PI_Assay_Workflow Phosphoinositide Hydrolysis Assay Workflow start Start culture Seed mGluR-expressing cells in 96-well plates start->culture labeling Incubate with [³H]-myo-inositol overnight culture->labeling wash Wash cells to remove excess radiolabel labeling->wash treatment Add LiCl buffer, then test compound and agonist wash->treatment lysis Terminate reaction and lyse cells with acid treatment->lysis measurement Transfer lysate to SPA bead plate and measure radioactivity lysis->measurement analysis Analyze data to determine IC₅₀/EC₅₀ values measurement->analysis end End analysis->end

References

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Guide to its Neuronal Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in neuronal cells. In contrast to its (S)-enantiomer, which acts as a group II metabotropic glutamate receptor agonist, this compound is characterized as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide details its mechanism of action, downstream signaling effects, and its potential as a neuroprotective agent. Detailed experimental protocols for assessing the activity of this compound are provided, along with visualizations of key pathways and experimental workflows. While specific quantitative data for the (R)-isomer is limited in publicly available literature, this guide establishes a framework for its investigation based on its classification as an NMDA receptor antagonist.

Introduction

(R)-3-carboxy-4-hydroxyphenylglycine (this compound) is the (R)-enantiomer of 3C4HPG. While the (S)-isomer is a known agonist of group II metabotropic glutamate receptors (mGluRs), the stereoisomerism dictates a distinct pharmacological profile for this compound. Emerging evidence points to its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders. Therefore, NMDA receptor antagonists like this compound are of significant interest for their potential neuroprotective effects.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its biological effects in neuronal cells primarily through the antagonism of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades.

By acting as an antagonist, this compound likely binds to the NMDA receptor, preventing its activation by glutamate. This can occur through competitive antagonism at the glutamate binding site or through non-competitive mechanisms that allosterically modulate the receptor or block the ion channel pore. The precise mode of antagonism for this compound (competitive vs. non-competitive) requires further experimental validation.

Downstream Signaling Pathways

Blockade of the NMDA receptor by this compound initiates a cascade of intracellular signaling events. By preventing excessive Ca²⁺ influx, it can mitigate the activation of several downstream pathways implicated in excitotoxic neuronal death.

Signaling Pathways Affected by this compound R_3C4HPG This compound NMDAR NMDA Receptor R_3C4HPG->NMDAR Antagonizes Neuroprotection Neuroprotection R_3C4HPG->Neuroprotection Leads to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates NMDAR->Neuroprotection Calcineurin Calcineurin Ca_influx->Calcineurin Activates nNOS nNOS Ca_influx->nNOS Activates PKC PKC Ca_influx->PKC Activates Apoptosis Apoptosis Calcineurin->Apoptosis Promotes NO Nitric Oxide (NO) nNOS->NO Produces NO->Apoptosis Promotes MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates CREB CREB MAPK_ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., pro-apoptotic genes) CREB->Gene_Expression Regulates Gene_Expression->Apoptosis Can lead to Workflow for Whole-Cell Patch-Clamp Start Prepare Neuronal Culture (e.g., primary cortical neurons) Setup Prepare Recording Pipette (Internal Solution) Start->Setup Patch Form Giga-ohm Seal and Establish Whole-Cell Configuration Setup->Patch Record_Baseline Record Baseline NMDA-evoked Currents (Voltage-clamp at -70 mV) Patch->Record_Baseline Apply_Compound Bath Apply this compound (Varying Concentrations) Record_Baseline->Apply_Compound Record_Post Record NMDA-evoked Currents in the presence of this compound Apply_Compound->Record_Post Washout Washout Compound Record_Post->Washout Record_Washout Record NMDA-evoked Currents Post-Washout Washout->Record_Washout Analyze Analyze Current Amplitude and Kinetics Record_Washout->Analyze Workflow for Fura-2 Calcium Imaging Start Culture Neurons on Glass Coverslips Load Load Cells with Fura-2 AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Image_Baseline Acquire Baseline Fluorescence Ratio (340/380 nm) Wash->Image_Baseline Pre_incubate Pre-incubate with This compound Image_Baseline->Pre_incubate Stimulate Stimulate with NMDA/Glycine Pre_incubate->Stimulate Image_Response Acquire Fluorescence Ratio During Stimulation Stimulate->Image_Response Analyze Calculate Change in [Ca²⁺]i Image_Response->Analyze Workflow for LDH Cytotoxicity Assay Start Plate Neurons in a 96-well Plate Pretreat Pre-treat with this compound (Varying Concentrations) Start->Pretreat Induce_Toxicity Induce Excitotoxicity (e.g., with Glutamate or NMDA) Pretreat->Induce_Toxicity Incubate Incubate for 24 hours Induce_Toxicity->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Add_Reagent Add LDH Assay Reagent Collect_Supernatant->Add_Reagent Measure_Absorbance Measure Absorbance (490 nm) Add_Reagent->Measure_Absorbance Analyze Calculate % Cytotoxicity and Neuroprotection Measure_Absorbance->Analyze

An In-depth Technical Guide to the Chemical Properties of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine, commonly known as (R)-3C4HPG, is a conformationally constrained analog of glutamate. As a stereoisomer of a known metabotropic glutamate receptor (mGluR) ligand, its chemical and pharmacological properties are of significant interest in the field of neuroscience and drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and its interaction with metabotropic glutamate receptors. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Chemical Properties

This compound is a non-proteinogenic amino acid characterized by a phenylglycine core substituted with a carboxyl group at the 3-position and a hydroxyl group at the 4-position of the phenyl ring.

Structure and Identification

The chemical structure and key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid[1]
Common Name (R)-3-Carboxy-4-hydroxyphenylglycine
Abbreviation This compound
CAS Number 13861-03-5[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--N)C(=O)O)O[1]
InChIKey CHZBCZTXSTWCIG-SSDOTTSWSA-N[1]
Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the public domain. The following table includes computed data from reliable chemical databases and available data for the corresponding (S)-enantiomer for comparison.

PropertyThis compound (Computed)(S)-3C4HPG (Experimental/Vendor Data)
XLogP3 -1.2[1]-1.2 (Computed)[2]
Hydrogen Bond Donors 4[1]4 (Computed)[2]
Hydrogen Bond Acceptors 5[1]5 (Computed)[2]
Rotatable Bond Count 3[1]3 (Computed)[2]
Solubility Not availableSoluble to 25 mM in water
Storage Temperature 4°CRoom Temperature

Synthesis and Purification

The enantioselective synthesis of this compound is not well-documented in publicly accessible literature. However, general strategies for the synthesis of phenylglycine derivatives involve the Strecker synthesis or reductive amination of a corresponding α-keto acid. Chiral resolution of a racemic mixture is a common method to obtain the desired enantiomer.

Conceptual Experimental Protocol: Chiral Resolution of (±)-3-Carboxy-4-hydroxyphenylglycine

This protocol is a conceptual outline based on established methods for resolving racemic amino acids.

  • Synthesis of Racemic (±)-3-Carboxy-4-hydroxyphenylglycine: The racemic compound can be synthesized via a Strecker reaction starting from 3-carboxy-4-hydroxybenzaldehyde.

  • N-Acetylation: The amino group of the racemic mixture is protected, for example, by acetylation using acetic anhydride.

  • Diastereomeric Salt Formation: The N-acetylated racemate is treated with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or brucine), in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with an acid to remove the chiral resolving agent.

  • Deprotection: The N-acetyl protecting group is removed by acid hydrolysis to yield (R)-3-Carboxy-4-hydroxyphenylglycine.

  • Purification: The final product is purified by recrystallization.

G cluster_synthesis Conceptual Synthesis Workflow racemate Racemic (±)-3C4HPG n_acetyl N-Acetyl-(±)-3C4HPG racemate->n_acetyl Acetylation diastereomers Diastereomeric Salts n_acetyl->diastereomers Chiral Resolving Agent resolved_salt Resolved N-Acetyl- This compound Salt diastereomers->resolved_salt Fractional Crystallization final_product This compound resolved_salt->final_product Deprotection

Conceptual workflow for the synthesis of this compound.

Biological Activity at Metabotropic Glutamate Receptors

The biological activity of phenylglycine derivatives is highly dependent on their stereochemistry. While the (S)-enantiomer, (S)-3C4HPG, is a known potent agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3) and an antagonist at group I mGluRs (mGluR1 and mGluR5), the (R)-enantiomer exhibits a significantly different pharmacological profile.

A key study by Hayashi et al. (1994) investigated the activity of a series of phenylglycine derivatives, including both enantiomers of 3C4HPG, at cloned mGluR1, mGluR2, and mGluR4 subtypes. The study concluded that (S)-3C4HPG was an effective agonist for mGluR2, whereas other phenylglycine derivatives, which would include this compound, showed no definite agonist activity at either mGluR1 or mGluR2. This suggests that this compound is largely inactive as an agonist at these mGluR subtypes.

Signaling Pathways of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group2 Group II/III mGluRs (mGluR2/3, mGluR4/6/7/8) mGluR1 mGluR1/5 Gq Gq/G11 mGluR1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates mGluR2 mGluR2/3/4/6/7/8 Gi Gi/Go mGluR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Signaling pathways of Group I and Group II/III mGluRs.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize ligands for metabotropic glutamate receptors. These can be adapted to specifically test the activity of this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby determining the binding affinity (Ki) of the test compound.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with divalent cations).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for group II mGluRs) and varying concentrations of the test compound, this compound.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the agonist or antagonist activity of a test compound at Gq-coupled receptors by quantifying the accumulation of inositol phosphates.

  • Cell Culture and Labeling: Culture cells expressing the group I mGluR of interest and label them with [³H]myo-inositol.

  • Incubation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase). For antagonist testing, add the test compound, this compound, followed by a known agonist. For agonist testing, add varying concentrations of this compound.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Chromatography: Separate the inositol phosphates using anion-exchange chromatography.

  • Scintillation Counting: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G cluster_workflow Experimental Workflow: PI Hydrolysis Assay start Start: Cells expressing Group I mGluR labeling Label cells with [³H]myo-inositol start->labeling incubation Incubate with LiCl and test compound labeling->incubation extraction Extract inositol phosphates incubation->extraction separation Separate via anion-exchange chromatography extraction->separation quantification Quantify with scintillation counting separation->quantification analysis Data Analysis (EC₅₀/IC₅₀) quantification->analysis

Workflow for a phosphoinositide hydrolysis assay.

Conclusion

(R)-3-Carboxy-4-hydroxyphenylglycine is a valuable tool compound for probing the stereochemical requirements of ligand binding to metabotropic glutamate receptors. The available evidence strongly suggests that, unlike its (S)-enantiomer, this compound is largely inactive as an agonist at group I and group II mGluRs. This makes it an excellent negative control for in vitro and in vivo studies investigating the effects of (S)-3C4HPG and other group II mGluR agonists. Further research is warranted to fully characterize its binding affinity at all mGluR subtypes and to explore any potential activity at other receptor systems. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further investigate the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to (R)-3-Carboxy-4-hydroxyphenylglycine (R)-3C4HPG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine, commonly known as (R)-3C4HPG, is a phenylglycine derivative that has garnered interest within the scientific community for its activity at metabotropic glutamate receptors (mGluRs). As a stereoisomer of the more extensively characterized (S)-3C4HPG, understanding the unique pharmacological profile of the (R)-enantiomer is crucial for the development of selective ligands for mGluRs. These receptors play a pivotal role in modulating synaptic plasticity and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, and known pharmacological characteristics, with a focus on its interaction with mGluR subtypes. Detailed experimental protocols for investigating its effects on intracellular signaling and neuronal activity are also presented.

Chemical and Molecular Properties

This compound is an amino acid analog with a distinct phenylglycine backbone. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 13861-03-5[1][2]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
IUPAC Name (2R)-2-amino-2-(3-carboxy-4-hydroxyphenyl)acetic acid
Synonyms This compound, (R)-3-Carboxy-4-hydroxyphenylglycine

Molecular Structure:

The molecular structure of this compound features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-carboxy-4-hydroxyphenyl group. The "(R)" designation refers to the stereochemical configuration at the alpha-carbon.

Chemical structure of (R)-3-Carboxy-4-hydroxyphenylglycine

Pharmacological Profile

The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry. While the (S)-enantiomer of 3C4HPG has been characterized as a mixed Group I mGluR antagonist and Group II mGluR agonist, the specific activity of this compound is less well-defined in publicly available literature. However, studies on related phenylglycine derivatives provide a framework for its expected interactions with mGluRs.

Interaction with Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).

  • Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are primarily located presynaptically and act as autoreceptors to inhibit neurotransmitter release. They are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

A study on a series of phenylglycine derivatives, including the (S)-enantiomer of 3C4HPG, demonstrated that (S)-4C3HPG, (S)-3C4HPG, and (S)-4CPG are effective agonists for mGluR2, a Group II receptor. The same study showed that these compounds, including (S)-3C4HPG, act as antagonists at mGluR1, a Group I receptor. The rank order of antagonist potency at mGluR1 was determined to be (S)-4C3HPG ≥ (S)-4CPG ≥ (+)-αM4CPG > (S)-3C4HPG[3].

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the pharmacological activity of this compound.

Synthesis of (R)-3-Carboxy-4-hydroxyphenylglycine

A potential synthetic route for this compound can be adapted from the resolution of the racemic mixture of 4-hydroxyphenylglycine. The following is a generalized approach based on a patented process for a related compound[4].

Materials:

  • DL-4-hydroxyphenylglycine

  • Sulfuric acid (H₂SO₄)

  • Organic solvent (e.g., ethanol, methanol)

  • Water

  • D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve DL-4-hydroxyphenylglycine in a suitable organic solvent containing water and sulfuric acid at an elevated temperature (e.g., 40-100°C). The molar ratio of H₂SO₄ to DL-4-hydroxyphenylglycine should be approximately 1:1.

  • Cool the solution to a temperature between 0°C and 40°C.

  • Add D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals to induce the crystallization of D-(-)-4-hydroxyphenylglycine sulfate.

  • Filter the formed crystals and wash them with a cold organic solvent.

  • To obtain the free amino acid, dissolve the D-(-)-4-hydroxyphenylglycine sulfate crystals in water and neutralize the solution to a pH of approximately 6 with a solution of sodium hydroxide.

  • The D-(-)-4-hydroxyphenylglycine will crystallize out of the solution. Filter and dry the final product.

Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Intracellular Calcium Imaging

To investigate the effect of this compound on Group I mGluR-mediated calcium mobilization, intracellular calcium imaging using a ratiometric fluorescent indicator like Fura-2 AM is a standard method.

Materials:

  • Cultured cells expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1 or mGluR5)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • This compound stock solution

  • Known mGluR agonist (e.g., DHPG) and antagonist (e.g., MPEP) for controls

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed the cells onto glass coverslips or in a multi-well plate suitable for fluorescence imaging and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization, and optionally probenecid (to prevent dye extrusion) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for at least 20 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the multi-well plate in the plate reader.

    • Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Apply the this compound solution at various concentrations to the cells.

    • To test for antagonist activity, pre-incubate the cells with this compound before applying a known agonist.

    • To test for agonist activity, apply this compound alone and observe for changes in the fluorescence ratio.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on ion channel activity and neuronal excitability, particularly in the context of presynaptic inhibition mediated by Group II and III mGluRs.

Materials:

  • Acutely prepared brain slices or cultured neurons

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • This compound stock solution

  • Synaptic transmission blockers (e.g., CNQX, AP5, picrotoxin) if studying specific postsynaptic currents

Procedure:

  • Preparation: Prepare brain slices or neuronal cultures according to standard protocols.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, which allows for the control and measurement of the entire cell's membrane potential or current.

  • Data Acquisition:

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs).

    • Bath-apply this compound at various concentrations to the preparation.

    • Monitor for changes in the frequency, amplitude, and kinetics of the synaptic currents. A decrease in the frequency of spontaneous events is indicative of a presynaptic mechanism of action.

    • Wash out the drug to observe for recovery of the baseline activity.

Signaling Pathways

The interaction of this compound with mGluRs is expected to modulate well-established intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Group I and Group II/III mGluRs.

mGluR_Signaling cluster_GroupI Group I mGluR Signaling (Antagonist Action) cluster_GroupII Group II/III mGluR Signaling (Potential Agonist Action) R_3C4HPG_I This compound mGluR1_5 mGluR1/5 R_3C4HPG_I->mGluR1_5 Antagonizes Gq Gq/11 mGluR1_5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates R_3C4HPG_II This compound mGluR2_3_etc mGluR2/3, mGluR4/6/7/8 R_3C4HPG_II->mGluR2_3_etc Potentially Activates Gi Gi/o mGluR2_3_etc->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1: General signaling pathways of Group I and Group II/III metabotropic glutamate receptors and the putative points of modulation by this compound.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the complex roles of metabotropic glutamate receptors in the central nervous system. While its pharmacological profile is not as extensively documented as its (S)-enantiomer, the methodologies and background information provided in this guide offer a solid foundation for researchers to conduct in-depth investigations. Future studies focusing on the specific binding affinities and functional effects of this compound at all mGluR subtypes are warranted to fully elucidate its potential as a selective modulator of glutamatergic neurotransmission. Such research will undoubtedly contribute to the broader understanding of mGluR physiology and pathology, and may pave the way for the development of novel therapeutics for a host of neurological and psychiatric conditions.

References

The Phenylglycine Revolution: A Technical Guide to Their Discovery and Application in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of phenylglycine derivatives in elucidating the function of glutamate receptors and their therapeutic potential.

Introduction

The discovery of phenylglycine derivatives as potent and selective modulators of glutamate receptors marked a turning point in neuroscience research. For years, the lack of specific antagonists hampered the ability to dissect the physiological and pathological roles of the newly discovered metabotropic glutamate receptors (mGluRs). The introduction of compounds like (S)-4-carboxyphenylglycine (4CPG) and (RS)-α-methyl-4-carboxyphenylglycine (MCPG) in the early 1990s provided the first definitive tools to selectively antagonize mGluRs, revolutionizing our understanding of glutamatergic signaling.[1] This guide provides an in-depth technical overview of the discovery, history, and experimental application of these critical pharmacological agents.

Historical Perspective: The Dawn of Selective mGluR Antagonism

The story of phenylglycine derivatives is intrinsically linked to the burgeoning field of glutamate receptor research in the late 1980s and early 1990s. While ionotropic glutamate receptors (NMDA, AMPA, Kainate) were relatively well-characterized, the G-protein coupled metabotropic glutamate receptors were a new frontier. Early research relied on non-selective agonists, making it difficult to isolate the specific functions of mGluRs.

A significant breakthrough came with the synthesis and characterization of a series of phenylglycine derivatives. These compounds were initially explored for their effects on glutamate transmission and were found to possess agonist, partial agonist, and antagonist properties at various mGluRs. Notably, early studies demonstrated that certain phenylglycine derivatives could selectively antagonize responses induced by the non-selective mGluR agonist (1S,3R)-ACPD without affecting ionotropic glutamate receptors. This selectivity was the key that unlocked a new era of research into the nuanced roles of mGluRs in synaptic plasticity, neurodevelopment, and disease.

Core Phenylglycine Derivatives and their Receptor Selectivity

The phenylglycine scaffold has been extensively modified to generate a range of compounds with varying selectivity and potency for different mGluR subtypes. The mGluRs are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways. Phenylglycine derivatives have been instrumental in differentiating the functions of these groups.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis. Phenylglycine derivatives such as (S)-4CPG, (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), and (+)-α-methyl-4-carboxyphenylglycine ((+)-MCPG) were among the first identified competitive antagonists for this group.[2][3]

  • Group II mGluRs (mGluR2 and mGluR3): These receptors are negatively coupled to adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Interestingly, some phenylglycine derivatives that are antagonists at Group I receptors, like (S)-4C3HPG and (S)-4CPG, act as agonists at Group II receptors.[4]

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also negatively coupled to adenylyl cyclase. Phenylglycine derivatives have been developed that show selectivity for this group as well.

Quantitative Analysis of Phenylglycine Derivative Activity

The following tables summarize the quantitative data for the activity of key phenylglycine derivatives at different mGluR subtypes. This data is crucial for selecting the appropriate compound and concentration for experimental studies.

Table 1: Antagonist Activity of Phenylglycine Derivatives at Group I mGluRs

CompoundReceptor SubtypeAssayAgonistValueUnitsReference
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1αPI HydrolysisGlutamateIC50 = 65 ± 5µM[5]
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1PI HydrolysisQuisqualateIC50 = 51µM[6]
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1αPI HydrolysisQuisqualateIC50 range: 4-72µM[7]
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR5aPI HydrolysisQuisqualateIC50 range: 150-156µM[7]
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1Schild PlotL-GlutamatepA2 = 4.46[2]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)mGluR1αPI HydrolysisGlutamateIC50 = 155 ± 38µM[5]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1PI Hydrolysis(1S,3R)-ACPDKB = 184 ± 40µM[8]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1αPI HydrolysisQuisqualateIC50 range: 29-100µM[7]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR5aPI HydrolysisQuisqualateIC50 range: 115-210µM[7]
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR1PI HydrolysisQuisqualateIC50 = 41µM[6]
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR1αPI HydrolysisQuisqualateIC50 range: 19-50µM[7]
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR5aPI HydrolysisQuisqualateIC50 range: 53-280µM[7]
(RS)-4-Carboxy-3-hydroxyphenylglycine (RS-4C3HPG)mGluR1Schild PlotL-GlutamatepA2 = 4.38[2]

Table 2: Agonist and Antagonist Activity of Phenylglycine Derivatives at Group II mGluRs

CompoundReceptor SubtypeActivityAssayValueUnitsReference
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR2AntagonistcAMP InhibitionIC50 = 577 ± 74µM[5]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)mGluR2AntagonistcAMP InhibitionIC50 = 340 ± 59µM[5]
(RS)-4-Carboxy-3-hydroxyphenylglycinemGluR2AgonistcAMP InhibitionEC50 = 48 ± 5µM[5]
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR2AgonistcAMP InhibitionEC50 = 97 ± 12µM[5]
(R)-3-HydroxyphenylglycinemGluR2AgonistcAMP InhibitionEC50 = 451 ± 93µM[5]

Key Experimental Protocols

The characterization of phenylglycine derivatives has relied on a core set of experimental techniques. Below are detailed methodologies for these key assays.

Phosphoinositide (PI) Hydrolysis Assay

This assay is the gold standard for measuring the activity of Group I mGluRs.

Principle: Group I mGluRs, when activated, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates, typically [³H]-inositol monophosphate ([³H]-IP1) in the presence of LiCl (which blocks inositol monophosphatase), serves as a measure of receptor activation.[6][9]

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the mGluR of interest (e.g., CHO or HEK293 cells stably expressing mGluR1α or mGluR5a) in appropriate growth medium.

    • Seed cells into 24-well plates.

    • When cells reach near confluency, replace the medium with inositol-free DMEM containing 1 µCi/ml myo-[³H]-inositol.

    • Incubate for 16-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

  • Assay Procedure:

    • Wash the cells twice with assay buffer (e.g., Krebs-Henseleit buffer containing 10 mM LiCl).

    • Pre-incubate the cells with the assay buffer for 10-15 minutes at 37°C.

    • For antagonist studies, add the phenylglycine derivative at various concentrations and incubate for a further 15-20 minutes.

    • Initiate the reaction by adding the agonist (e.g., glutamate or quisqualate) at a fixed concentration (typically around its EC80).

    • Incubate for 30-60 minutes at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M HClO4 or 10% trichloroacetic acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH, 7.5 mM HEPES).

    • Separate the total inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Wash the columns with water and then elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

  • Data Analysis:

    • Calculate the amount of [³H]-inositol phosphate accumulation as a percentage of the total [³H]-inositol incorporated into the lipids.

    • For antagonist studies, plot the percentage inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For competitive antagonists, Schild analysis can be performed to determine the pA2 value.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activity of Group II and III mGluRs.

Principle: Activation of Group II and III mGluRs inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This inhibition is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase, which amplifies the cAMP signal.

Detailed Methodology:

  • Cell Culture:

    • Culture cells expressing the Group II or III mGluR of interest in 96-well plates.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 10-20 minutes at 37°C to prevent cAMP degradation.

    • For antagonist studies, add the phenylglycine derivative at various concentrations and incubate for a further 15-20 minutes.

    • Add the mGluR agonist (e.g., L-AP4 for Group III) along with forskolin (typically 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification:

    • Terminate the reaction by lysing the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These kits typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples from the standard curve.

    • For agonist studies, plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50.

    • For antagonist studies, plot the percentage reversal of agonist-induced inhibition against the antagonist concentration to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and changes in membrane potential in response to mGluR modulation.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron, and the membrane patch is then ruptured to gain electrical access to the cell's interior. This allows for the control of the cell's membrane potential (voltage-clamp) or current (current-clamp) and the recording of ionic currents or changes in membrane voltage.

Detailed Methodology:

  • Preparation of Brain Slices or Cultured Neurons:

    • Acutely prepare brain slices (e.g., from the hippocampus or cortex) from rodents. Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).

    • Alternatively, use primary neuronal cultures or cell lines expressing the mGluR of interest.

  • Recording Setup:

    • Use a microscope with differential interference contrast (DIC) optics to visualize the neurons.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • The internal solution composition will vary depending on the specific currents being measured but typically contains a potassium-based salt (e.g., K-gluconate) for current-clamp recordings or a cesium-based salt to block potassium channels for voltage-clamp recordings of excitatory currents.

    • The external solution is typically aCSF, continuously perfused over the cells.

  • Establishing a Whole-Cell Recording:

    • Approach a neuron with the recording pipette while applying positive pressure.

    • When the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents or currents evoked by agonist application. Phenylglycine derivatives can be bath-applied to assess their effect on these currents.

    • Current-Clamp: Record the resting membrane potential and evoke action potentials by injecting current. The effect of phenylglycine derivatives on neuronal excitability can be determined.

  • Data Analysis:

    • Analyze the amplitude, frequency, and kinetics of synaptic currents or agonist-evoked currents using specialized software (e.g., pCLAMP, AxoGraph).

    • Measure changes in resting membrane potential, input resistance, and action potential firing frequency.

    • Construct dose-response curves for the effects of the phenylglycine derivatives.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by phenylglycine derivatives and the typical experimental workflows for their characterization.

Signaling Pathways of Metabotropic Glutamate Receptors

mGluR_Signaling cluster_group1 Group I mGluRs (mGluR1/5) cluster_group23 Group II & III mGluRs (mGluR2/3, 4, 6, 7, 8) cluster_antagonists Phenylglycine Antagonists mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq Glutamate PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_3_etc mGluR2/3, 4, 6, 7, 8 Gi Gαi/o mGluR2_3_etc->Gi Glutamate AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Antagonist e.g., 4CPG, MCPG Antagonist->mGluR1_5

Caption: Signaling pathways of Group I and Group II/III mGluRs and the inhibitory action of phenylglycine antagonists.

Experimental Workflow for Characterizing a Novel Phenylglycine Derivative

experimental_workflow start Synthesize Novel Phenylglycine Derivative binding_assay Radioligand Binding Assays (Determine Affinity & Selectivity) start->binding_assay functional_assays In Vitro Functional Assays binding_assay->functional_assays group1_assay PI Hydrolysis Assay (Test for Group I Activity) functional_assays->group1_assay group23_assay cAMP Accumulation Assay (Test for Group II/III Activity) functional_assays->group23_assay electrophysiology Electrophysiology (Whole-Cell Patch-Clamp) group1_assay->electrophysiology group23_assay->electrophysiology in_vivo In Vivo Animal Models (e.g., Epilepsy, Pain, Neurodegeneration) electrophysiology->in_vivo data_analysis Data Analysis & SAR in_vivo->data_analysis conclusion Characterize as Agonist/Antagonist with Subtype Selectivity data_analysis->conclusion

Caption: A typical experimental workflow for the characterization of a novel phenylglycine derivative.

In Vivo Applications of Phenylglycine Derivatives

The utility of phenylglycine derivatives extends beyond in vitro characterization. They have been crucial in elucidating the roles of mGluRs in various physiological and pathological processes in vivo.

  • Epilepsy: Phenylglycine derivatives that antagonize Group I mGluRs have shown anticonvulsant effects in various animal models of epilepsy, such as the pilocarpine-induced status epilepticus model.[10][11][12][13] These studies have highlighted the pro-convulsant role of Group I mGluR overactivation.

  • Neurodegeneration: In models of excitotoxicity, such as striatal quinolinic acid lesions which mimic some aspects of Huntington's disease, certain phenylglycine derivatives like (S)-4C3HPG have demonstrated neuroprotective effects.[14] This suggests that modulating mGluR activity could be a therapeutic strategy for neurodegenerative disorders.

  • Synaptic Plasticity: Phenylglycine antagonists have been instrumental in demonstrating the involvement of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

Conclusion and Future Directions

The discovery and development of phenylglycine derivatives have been a cornerstone of metabotropic glutamate receptor pharmacology. These tools have not only enabled a deeper understanding of the fundamental roles of mGluRs in synaptic transmission and plasticity but have also paved the way for the development of more potent and selective second-generation compounds. The foundational knowledge gained from studies using phenylglycine derivatives continues to guide the development of novel therapeutics for a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, schizophrenia, and chronic pain. The legacy of these pioneering compounds is a testament to the power of chemical tools in unraveling the complexities of the brain.

References

(R)-3C4HPG: A Potential Neuroprotective Agent Targeting NMDA Receptor-Mediated Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) as a potential neuroprotective agent. Although direct experimental data on this compound is limited, its classification as an N-methyl-D-aspartate (NMDA) receptor antagonist positions it as a promising candidate for mitigating neuronal damage in a variety of neurological conditions. This document outlines the theoretical framework for its neuroprotective action, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the investigation and potential therapeutic application of this compound.

Introduction: The Role of NMDA Receptor-Mediated Excitotoxicity in Neurodegeneration

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a central mechanism in a host of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in this process.[1]

Under normal physiological conditions, the NMDA receptor is crucial for synaptic plasticity, learning, and memory.[2] However, excessive glutamate release in pathological states leads to the overstimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into the neuron. This calcium overload triggers a cascade of detrimental downstream events, including:

  • Activation of degradative enzymes: Calpains and caspases are activated, leading to the breakdown of essential cellular proteins and the initiation of apoptotic pathways.[3][4]

  • Mitochondrial dysfunction: The excess intracellular calcium is taken up by mitochondria, leading to the generation of reactive oxygen species (ROS), a decrease in ATP production, and the release of pro-apoptotic factors.

  • Increased nitric oxide synthesis: Calcium-dependent activation of nitric oxide synthase (NOS) produces nitric oxide (NO), which can react with superoxide to form the highly damaging peroxynitrite radical.

This cascade ultimately leads to neuronal cell death.[5] Therefore, agents that can modulate NMDA receptor activity, particularly antagonists, are of significant therapeutic interest for neuroprotection.[6]

This compound: A Potential NMDA Receptor Antagonist

This compound is a chiral phenylglycine derivative. While its specific pharmacological profile is not extensively documented in publicly available literature, it has been classified as an NMDA receptor antagonist. This classification suggests that its primary mechanism of neuroprotection would be the inhibition of NMDA receptor function, thereby preventing the downstream cascade of excitotoxic cell death.

It is important to note that the stereoisomers of 3-carboxy-4-hydroxyphenylglycine may possess distinct pharmacological activities. For instance, the racemic mixture and the (S)-enantiomer have been reported to interact with metabotropic glutamate receptors (mGluRs). This highlights the necessity for specific investigation of the (R)-enantiomer to fully characterize its activity and potential as a neuroprotective agent.

Proposed Mechanism of Action

As a putative NMDA receptor antagonist, this compound is hypothesized to exert its neuroprotective effects by binding to the NMDA receptor and preventing its activation by glutamate. This would lead to a reduction in the influx of Ca²⁺ ions during excitotoxic conditions, thereby attenuating the downstream neurotoxic signaling pathways.

Proposed_Mechanism_of_Action Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates R3C4HPG This compound R3C4HPG->NMDAR Inhibits Neuroprotection Neuroprotection R3C4HPG->Neuroprotection Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

Figure 1: Proposed mechanism of this compound in preventing excitotoxicity.

Experimental Protocols for Evaluation

The following sections detail generalized experimental protocols that can be adapted to evaluate the neuroprotective potential of this compound.

In Vitro Neuroprotection Assays

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are suitable for in vitro assessment.[7]

Excitotoxicity can be induced by exposing neuronal cultures to high concentrations of NMDA (e.g., 50-100 µM) for a defined period (e.g., 20-30 minutes).

The neuroprotective effect of this compound can be quantified by measuring cell viability after the excitotoxic insult.

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

    • Plate neurons in a 96-well plate.

    • Pre-treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce excitotoxicity with NMDA.

    • After the insult, incubate the cells with MTT solution (0.5 mg/mL) for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell death.[9]

    • Follow the same treatment protocol as the MTT assay.

    • Collect the culture supernatant.

    • Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM.[10][11]

  • Load cultured neurons with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Mount the culture dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Establish a baseline fluorescence ratio.

  • Apply NMDA to induce calcium influx and record the change in the fluorescence ratio.

  • In a separate experiment, pre-treat with this compound before NMDA application to assess its effect on calcium influx.[12]

Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis.

  • Treat neuronal cultures as described for cell viability assays.

  • Lyse the cells and collect the protein extract.

  • Determine the protein concentration.

  • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.[13]

In_Vitro_Workflow start Start: Neuronal Culture pretreatment Pre-treatment with This compound start->pretreatment insult Excitotoxic Insult (e.g., NMDA) pretreatment->insult incubation Incubation insult->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability (MTT, LDH) assessment->viability calcium Calcium Imaging (Fura-2) assessment->calcium caspase Caspase Activation assessment->caspase end End viability->end calcium->end caspase->end

Figure 2: General workflow for in vitro evaluation of this compound.
In Vivo Models of Excitotoxicity

Animal models are essential for evaluating the in vivo efficacy and safety of this compound.

Direct injection of NMDA into a specific brain region (e.g., striatum or hippocampus) of rodents induces localized excitotoxic lesions.[14][15]

  • Anesthetize the animal (e.g., rat or mouse).

  • Secure the animal in a stereotaxic frame.

  • Administer this compound systemically (e.g., intraperitoneally) or directly into the brain (e.g., intracerebroventricularly) at various doses and time points relative to the NMDA injection.

  • Inject a specific amount of NMDA into the target brain region.

  • Allow the animal to recover.

  • After a set period (e.g., 24-72 hours), euthanize the animal and perfuse the brain.

  • Collect the brain for histological analysis (e.g., Nissl staining, Fluoro-Jade staining) to quantify the lesion volume.[16]

Models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, can be used to assess the neuroprotective effects of this compound in a more clinically relevant context.

  • Induce MCAO in rodents for a specific duration (e.g., 60-90 minutes) followed by reperfusion.

  • Administer this compound at different time points (before, during, or after ischemia).

  • Monitor neurological deficits using a standardized scoring system.

  • At a predetermined time point post-ischemia (e.g., 24 hours or 7 days), assess the infarct volume using TTC staining or magnetic resonance imaging (MRI).

Potential Signaling Pathways for Investigation

The neuroprotective effects of NMDA receptor antagonists are mediated through the modulation of several intracellular signaling pathways. Investigation of these pathways will provide a deeper understanding of the molecular mechanisms of this compound.

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway in neurons. Activation of this pathway can inhibit apoptosis and promote cell survival.[1]

  • ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is involved in neuronal survival and plasticity. Activation of CREB can lead to the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[17]

Signaling_Pathways NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx PI3K PI3K NMDAR->PI3K ERK ERK NMDAR->ERK R3C4HPG This compound R3C4HPG->NMDAR Apoptosis Apoptosis Ca_Influx->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Survival Neuronal Survival Akt->Survival CREB CREB ERK->CREB CREB->Survival

Figure 3: Potential signaling pathways modulated by this compound.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Neuroprotection Data

Concentration of this compoundCell Viability (% of Control)LDH Release (% of Max)Peak Intracellular [Ca²⁺] (nM)Caspase-3 Activity (Fold Change)
Vehicle Control
1 µM
10 µM
100 µM

Table 2: In Vivo Neuroprotection Data

Treatment GroupLesion/Infarct Volume (mm³)Neurological Deficit Score
Vehicle Control
This compound (Low Dose)
(R)-3C4PPHG (High Dose)

Synthesis of this compound

The synthesis of chiral phenylglycine derivatives can be achieved through various methods, including chemoenzymatic approaches and asymmetric synthesis. A potential route for the synthesis of this compound could involve the Strecker synthesis followed by enzymatic resolution or the use of a chiral auxiliary.[18][19] Further investigation into specific synthetic routes is recommended for researchers planning to work with this compound.

Conclusion and Future Directions

This compound, as a putative NMDA receptor antagonist, represents a promising avenue for the development of novel neuroprotective therapies. The experimental framework outlined in this technical guide provides a robust starting point for its comprehensive evaluation. Future research should focus on:

  • Pharmacological Characterization: Definitive confirmation of its binding affinity and selectivity for the NMDA receptor and its various subunits.

  • In-depth Mechanistic Studies: Elucidation of the specific downstream signaling pathways modulated by this compound.

  • Pharmacokinetics and Safety: Determination of its bioavailability, blood-brain barrier permeability, and potential off-target effects.

  • Efficacy in Diverse Disease Models: Evaluation of its neuroprotective potential in a broader range of animal models of neurological disorders.

Through rigorous investigation, the full therapeutic potential of this compound as a neuroprotective agent can be elucidated, potentially leading to new treatments for devastating neurological conditions.

References

In Silico Modeling of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) binding to its target receptor, with a focus on the metabotropic glutamate receptor 2 (mGluR2). This document outlines experimental protocols for receptor binding assays, detailed methodologies for computational modeling, and summarizes relevant quantitative data. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying processes.

Introduction to this compound and its Receptor Target

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative that acts as a ligand for metabotropic glutamate receptors (mGluRs). Based on the activity of structurally related compounds, this compound is predicted to be an agonist at group II mGluRs, which includes mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The in silico modeling of the interaction between this compound and its receptor is a critical step in understanding its pharmacological profile and in the development of novel therapeutics targeting the glutamatergic system.

Quantitative Data on Phenylglycine Derivatives at mGluR2

CompoundActivity TypeReceptorEC50 (µM)IC50 (µM)
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)AgonistmGluR297 ± 12[1]-
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)AntagonistmGluR1α-290 ± 47[1]
(R,S)-4-Carboxy-3-hydroxyphenylglycineAgonistmGluR248 ± 5[1]-
(R)-3-HydroxyphenylglycineAgonistmGluR2451 ± 93[1]-
(S)-4-CarboxyphenylglycineAntagonistmGluR2-577 ± 74[1]
(R,S)-α-Methyl-4-carboxyphenylglycineAntagonistmGluR2-340 ± 59[1]

Experimental Protocols

Radioligand Competition Binding Assay for mGluR2

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the mGluR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing mGluR2

  • Radioligand (e.g., [³H]-LY341495)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM L-glutamate)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human mGluR2. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Total Binding: To triplicate wells, add 50 µL of assay buffer, 100 µL of the membrane preparation, and 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • Non-specific Binding: To triplicate wells, add 50 µL of the unlabeled ligand at a saturating concentration, 100 µL of the membrane preparation, and 50 µL of the radioligand.

    • Competition Binding: To triplicate wells, add 50 µL of serial dilutions of the test compound (this compound), 100 µL of the membrane preparation, and 50 µL of the radioligand.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Protocol: Homology Modeling and Molecular Docking

This protocol outlines the steps for building a 3D model of the mGluR2 receptor and docking this compound into its binding site.

Part 1: Homology Modeling of mGluR2 (using SWISS-MODEL)

  • Obtain Target Sequence: Retrieve the amino acid sequence of the human mGluR2 in FASTA format from a protein database such as UniProt (accession number: Q14416).

  • Template Search: Submit the target sequence to the SWISS-MODEL web server. The server will automatically search the SWISS-MODEL Template Library (SMTL) for suitable template structures using BLAST and HHblits.[2][3]

  • Template Selection: SWISS-MODEL will rank the identified templates based on factors like sequence identity, coverage, and quality scores (GMQE and QSQE).[2] For mGluR2, a high-resolution crystal structure of a related mGluR (e.g., mGluR3 or mGluR5) would be an ideal template.

  • Model Building: Once a template is selected, SWISS-MODEL will build the 3D model of mGluR2 by aligning the target sequence with the template structure and copying the coordinates of the conserved regions. Loops and side chains will be modeled to resolve any gaps or mismatches.[3]

  • Model Quality Assessment: The quality of the generated model will be evaluated by SWISS-MODEL using QMEAN and GMQE scores. The Ramachandran plot will also be provided to assess the stereochemical quality of the model.

Part 2: Molecular Docking of this compound to the mGluR2 Model (using AutoDock Vina)

  • Prepare the Receptor Structure:

    • Load the homology model of mGluR2 (in PDB format) into a molecular visualization tool like AutoDock Tools (ADT).

    • Remove water molecules and any co-factors not relevant to the binding of the ligand.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand Structure:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 6604713) in SDF or MOL2 format.

    • Load the ligand into ADT.

    • Detect the rotatable bonds and set the torsion angles.

    • Save the prepared ligand in PDBQT format.

  • Define the Binding Site (Grid Box):

    • In ADT, define the search space for docking by creating a grid box that encompasses the putative binding site of the receptor. For mGluR2, this will be the orthosteric binding site where glutamate binds.

  • Perform Docking:

    • Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.[4]

  • Analyze the Results:

    • Visualize the docked poses of this compound within the mGluR2 binding site using a molecular graphics program (e.g., PyMOL or Chimera).

    • Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the key amino acid residues in the binding pocket.

    • The output from Vina will include the binding affinity (in kcal/mol) for the top-ranked poses.

Visualizations

Signaling Pathway of mGluR2

mGluR2_Signaling_Pathway Glutamate Glutamate or This compound mGluR2 mGluR2 Glutamate->mGluR2 Gi_alpha Gαi/o mGluR2->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Signaling pathway of the metabotropic glutamate receptor 2 (mGluR2).

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare mGluR2 Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand and Test Compound (this compound) setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Logical Workflow for In Silico Modeling

In_Silico_Modeling_Workflow start Start get_seq Obtain mGluR2 Amino Acid Sequence start->get_seq get_ligand Obtain this compound 3D Structure start->get_ligand homology_model Homology Modeling (e.g., SWISS-MODEL) get_seq->homology_model validate_model Model Quality Validation homology_model->validate_model prep_receptor Prepare Receptor (Add H, Charges) validate_model->prep_receptor prep_ligand Prepare Ligand (Rotatable Bonds) get_ligand->prep_ligand define_grid Define Docking Grid Box prep_receptor->define_grid docking Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking define_grid->docking analyze_results Analyze Docking Poses and Interactions docking->analyze_results end End analyze_results->end

Caption: Logical workflow for in silico modeling of ligand-receptor binding.

References

Methodological & Application

Application Notes and Protocols for Whole-Cell Patch-Clamp Recordings with (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that, along with its enantiomer (S)-3C4HPG, has been investigated for its activity at metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors play crucial modulatory roles in the central nervous system, influencing synaptic transmission and neuronal excitability. Understanding the effects of compounds like this compound is vital for neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.

Whole-cell patch-clamp electrophysiology is a powerful technique to investigate the effects of pharmacological agents on neuronal function with high temporal and spatial resolution. This document provides detailed application notes and protocols for studying the effects of this compound using this technique.

Important Note: The available scientific literature extensively characterizes the activity of the (S)-enantiomer, (S)-3C4HPG. It has been identified as a potent agonist for the group II metabotropic glutamate receptor mGluR2 and a competitive antagonist for the group I receptor mGluR1a.[1][2][3] Detailed electrophysiological data for the (R)-enantiomer, this compound, is not as readily available in the provided search results. Therefore, the following protocols and expected outcomes are based on the known pharmacology of the (S)-enantiomer and general principles of whole-cell patch-clamp recordings for mGluR ligands. Researchers should carefully validate the specific effects of this compound in their experimental preparations.

Data Presentation

Table 1: Pharmacological Profile of (S)-3C4HPG at mGluR Subtypes
Receptor SubtypeActivityReported IC50/EC50Reference
mGluR1αCompetitive AntagonistIC50: 290 ± 47 µM[3]
mGluR2AgonistEC50: 97 ± 12 µM[3]
mGluR4No activity observed-[3]
Table 2: Recommended Solution Compositions for Whole-Cell Patch-Clamp Recordings
SolutionComponentConcentration (mM)
Artificial Cerebrospinal Fluid (aCSF) NaCl125
KCl2.5
NaH2PO41.25
MgCl21
CaCl22
NaHCO325
Glucose10
Intracellular Solution (K-Gluconate based for Current-Clamp) K-Gluconate135
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.4
Phosphocreatine10
Intracellular Solution (Cs-Methanesulfonate based for Voltage-Clamp) Cs-Methanesulfonate135
CsCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.4
QX-314 (optional, to block Na+ channels)5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Obtain this compound from a reputable supplier.

  • Based on the molecular weight of 3C4HPG (211.17 g/mol ), prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent. Water is a suitable solvent for the related compound (S)-3C4HPG.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution (aCSF).

Protocol 2: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices

This protocol is adapted from standard procedures for whole-cell patch-clamp recordings in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.
  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (a modified aCSF with higher Mg2+ and lower Ca2+ to reduce excitotoxicity).
  • Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
  • Mount the brain on a vibratome and cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region (e.g., hippocampus, cortex, striatum).
  • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

2. Patch-Clamp Recording:

  • Transfer a single brain slice to the recording chamber on the stage of an upright microscope equipped with differential interference contrast (DIC) optics.
  • Continuously perfuse the slice with oxygenated aCSF at a flow rate of 1.5-2 mL/min.
  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.
  • Fill the pipette with the appropriate intracellular solution (K-Gluconate for current-clamp or Cs-Methanesulfonate for voltage-clamp).
  • Under visual guidance, approach a neuron in the desired brain region with the patch pipette while applying positive pressure.
  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

3. Data Acquisition:

  • Current-Clamp Recordings:
  • To investigate the effect of this compound on neuronal excitability.
  • Record the resting membrane potential.
  • Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
  • Bath-apply this compound at the desired concentration and repeat the current injection protocol.
  • Expected Outcome (based on (S)-3C4HPG as an mGluR2 agonist): Activation of presynaptic mGluR2 receptors is expected to reduce glutamate release, leading to a hyperpolarization or a decrease in spontaneous excitatory postsynaptic potentials (EPSPs), thereby reducing neuronal excitability.
  • Expected Outcome (based on (S)-3C4HPG as an mGluR1a antagonist): Blockade of mGluR1a receptors may reduce any tonic excitatory drive mediated by these receptors, potentially leading to hyperpolarization and decreased excitability.
  • Voltage-Clamp Recordings:
  • To investigate the effect of this compound on synaptic currents.
  • Hold the neuron at a potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
  • Use a stimulation electrode to evoke synaptic responses.
  • Record baseline synaptic currents.
  • Bath-apply this compound and record the changes in the amplitude and frequency of evoked or spontaneous synaptic currents.
  • Expected Outcome (based on (S)-3C4HPG as an mGluR2 agonist): A decrease in the frequency of spontaneous EPSCs (sEPSCs) or the amplitude of evoked EPSCs would suggest a presynaptic mechanism of action, consistent with mGluR2 activation reducing glutamate release.
  • Expected Outcome (based on (S)-3C4HPG as an mGluR1a antagonist): A reduction in the amplitude of postsynaptic currents mediated by mGluR1a activation would be expected.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare this compound Stock Solution apply_drug Bath-apply this compound prep_solution->apply_drug prep_slices Prepare Acute Brain Slices patch_neuron Obtain Whole-Cell Patch-Clamp Recording prep_slices->patch_neuron record_baseline Record Baseline Activity (Current- or Voltage-Clamp) patch_neuron->record_baseline record_baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout record_effect->washout analyze_data Analyze Electrophysiological Data (e.g., Vm, Firing Rate, EPSC/IPSC Amplitude & Frequency) washout->analyze_data signaling_pathways cluster_groupI Group I mGluR (mGluR1) Antagonism (Hypothesized for this compound) cluster_groupII Group II mGluR (mGluR2) Agonism (Hypothesized for this compound) r3c4hpg_ant This compound mglur1 mGluR1 r3c4hpg_ant->mglur1 gq11 Gq/11 mglur1->gq11 Blocks Glutamate Binding plc PLC pip2 PIP2 ip3 IP3 dag DAG ca_release Ca2+ Release pkc PKC Activation r3c4hpg_ag This compound mglur2 mGluR2 r3c4hpg_ag->mglur2 gio Gi/o mglur2->gio ac Adenylyl Cyclase gio->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka pre_glut ↓ Presynaptic Glutamate Release pka->pre_glut

References

Application Notes and Protocols for (R)-3C4HPG in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a potent and selective agonist for the Group III metabotropic glutamate receptors (mGluRs), with a particular preference for the mGluR4 subtype. Activation of mGluR4 has been demonstrated to confer neuroprotective effects against excitotoxic insults, making this compound a valuable pharmacological tool for studying neuronal survival and developing therapeutic strategies for neurodegenerative disorders. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective properties.

Mechanism of Action

This compound selectively activates mGluR4, a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase through a Gαi/o subunit. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The neuroprotective effects of mGluR4 activation are believed to be mediated, at least in part, by the modulation of downstream signaling pathways that promote cell survival, such as the PI3K/Akt pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound and related compounds in neuroprotection assays based on published studies.

ParameterValueCell TypeNotes
This compound (as (+)-PPG) EC₅₀ for Neuroprotection 4.9 µMPrimary cortical neurons (mouse)Effective against NMDA-induced excitotoxicity.[1][2]
Effective Concentration Range for Neuroprotection 1 - 100 µMPrimary cortical neuronsConcentration-dependent protection against NMDA toxicity.
NMDA Concentration for Inducing Excitotoxicity 50 - 100 µMPrimary cortical neuronsInduces significant neuronal cell death within 24 hours.[3]
Incubation Time with this compound 15 - 30 minutesPrimary cortical neuronsPre-incubation prior to NMDA exposure is effective.
Duration of NMDA Exposure 20 - 30 minutesPrimary cortical neuronsSufficient to induce a toxic pulse.[1]
Neuronal Viability Assessment Timepoint 24 hoursPrimary cortical neuronsPost-insult timepoint for quantifying cell death.

Experimental Protocols

I. Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 (E15.5) mice.

Materials:

  • Timed-pregnant E15.5 mice

  • Hank's Balanced Salt Solution (HBSS), sterile, ice-cold

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Trypsin-EDTA (0.05%)

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Poly-D-lysine (PDL) coated culture plates/coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

  • Isolate the cortices from the embryonic brains under a dissecting microscope. Remove the meninges.

  • Transfer the cortices to a tube containing 0.05% trypsin-EDTA and incubate for 15 minutes at 37°C.

  • Inactivate the trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Add DNase I (100 U/mL) to reduce clumping.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto PDL-coated culture vessels at a desired density (e.g., 1.5 x 10⁵ cells/well in a 24-well plate).

  • Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Repeat this every 2-3 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).

II. Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol outlines the procedure to assess the neuroprotective effects of this compound against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)

  • NMDA stock solution (e.g., 10 mM in sterile water)

  • Neurobasal medium (serum-free)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader

Procedure:

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in serum-free Neurobasal medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • Pre-treatment: Gently replace the culture medium with the prepared this compound working solutions or vehicle control (serum-free medium). Incubate for 15-30 minutes at 37°C.

  • Induction of Excitotoxicity: Add NMDA to each well to a final concentration of 50-100 µM. Include a control group with no NMDA treatment. Incubate for 20-30 minutes at 37°C.

  • Washout: After the NMDA pulse, gently remove the medium and wash the cells twice with pre-warmed, serum-free Neurobasal medium.

  • Incubation: Add fresh, pre-warmed supplemented Neurobasal medium and incubate the cultures for 24 hours at 37°C.

  • Assessment of Neuronal Viability (MTT Assay): a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (no NMDA treatment). Compare the viability of neurons treated with this compound and NMDA to those treated with NMDA alone to determine the neuroprotective effect.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R-3C4HPG R-3C4HPG mGluR4 mGluR4 R-3C4HPG->mGluR4 binds Gi_o Gαi/o mGluR4->Gi_o activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi_o->AC inhibits PI3K PI3K cAMP->PI3K modulates Akt Akt PI3K->Akt activates Survival Neuronal Survival Akt->Survival promotes

Caption: Signaling pathway of this compound-mediated neuroprotection.

G cluster_prep Culture Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis prep_neurons Prepare Primary Cortical Neurons (DIV 7-10) pretreat Pre-treat with this compound (15-30 min) prep_neurons->pretreat induce_toxicity Induce Excitotoxicity with NMDA (20-30 min) pretreat->induce_toxicity wash Washout induce_toxicity->wash incubate Incubate for 24 hours wash->incubate mtt_assay Assess Viability (MTT Assay) incubate->mtt_assay analyze Analyze Data mtt_assay->analyze

Caption: Experimental workflow for neuroprotection assay.

References

Application Notes and Protocols for Intracerebroventricular Administration of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that acts as a ligand for metabotropic glutamate receptors (mGluRs). Specifically, its enantiomer, (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), has been characterized as a mixed antagonist of group I mGluRs (mGluR1a) and an agonist of group II mGluRs (mGluR2). This dual activity makes it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes in the central nervous system. Intracerebroventricular (ICV) administration allows for the direct delivery of this compound into the cerebrospinal fluid, bypassing the blood-brain barrier and enabling the study of its central effects.

These application notes provide a summary of the available quantitative data for the closely related S-enantiomer, a detailed protocol for ICV administration in mice, and diagrams of the relevant signaling pathways.

Data Presentation

The following table summarizes the in vivo anticonvulsant effects of intracerebroventricularly injected (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) in audiogenic seizure-susceptible DBA/2 mice. This data is crucial for dose-range finding and understanding the potential therapeutic window of Phenylglycine derivatives.

Table 1: Anticonvulsant Effects of (S)-4C3HPG in DBA/2 Mice

Seizure PhaseED₅₀ (nmol per mouse)
Clonic Convulsions76
Tonic Convulsions110

Data from Thomsen et al., 1994.

Experimental Protocols

The following is a detailed protocol for the intracerebroventricular administration of this compound in a mouse model. This protocol is a composite of established methods for ICV injection and should be adapted based on specific experimental needs and institutional guidelines.[1][2][3][4]

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or saline for dissolution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus for small rodents

  • Microsyringe pump and Hamilton syringe (5 or 10 µL) with a 32-gauge needle

  • Surgical tools (scalpel, forceps, small retractors, drill with a small burr)

  • Suturing material or tissue adhesive

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Warming pad

  • Analgesics for post-operative care

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[2]

    • Shave the fur from the scalp to expose the surgical area.

    • Secure the mouse in the stereotaxic frame, ensuring the head is level.[2]

    • Apply an ophthalmic ointment to the eyes to prevent drying.

    • Clean the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull.[4]

    • Determine the stereotaxic coordinates for the lateral ventricle. For adult mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.3 mm.[4] These coordinates may need to be adjusted for different strains or ages of mice.[3]

    • Using a small dental drill, carefully create a small burr hole at the determined coordinates, being cautious not to damage the underlying dura mater.

  • Intracerebroventricular Injection:

    • Prepare the this compound solution in sterile aCSF or saline at the desired concentration.

    • Load the Hamilton syringe with the solution, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator and slowly lower the needle through the burr hole to the target DV coordinate.

    • Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure.[4] The total volume should typically not exceed 2 µL per hemisphere in adult mice.[2]

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.[2][4]

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as per veterinary guidelines.

    • Place the mouse on a warming pad until it fully recovers from anesthesia.

    • House the animals individually after surgery to prevent injury.

    • Monitor the animals daily for signs of pain, infection, or neurological deficits.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound based on its action as a group I mGluR antagonist and a group II mGluR agonist.

mGluR1_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates R3C4HPG This compound R3C4HPG->mGluR1 Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling (e.g., ERK, mTOR) Ca2_release->Downstream Modulates PKC->Downstream Modulates

Caption: mGluR1 Antagonism by this compound.

mGluR2_Agonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space R3C4HPG This compound mGluR2 mGluR2 (Presynaptic) R3C4HPG->mGluR2 Activates Gi Gi mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Glutamate_release Glutamate Release ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA PKA cAMP->PKA Activates Vesicle Synaptic Vesicle PKA->Vesicle Modulates Fusion Vesicle->Glutamate_release Leads to

Caption: Presynaptic mGluR2 Agonism by this compound.

Experimental Workflow

ICV_Workflow cluster_prep Preparation cluster_surgery Surgery & Injection cluster_postop Post-Procedure Animal_Prep 1. Animal Anesthesia & Stereotaxic Mounting Incision 3. Scalp Incision & Skull Exposure Animal_Prep->Incision Drug_Prep 2. This compound Solution Preparation Injection 5. ICV Injection of this compound Drug_Prep->Injection Drilling 4. Burr Hole Drilling at Stereotaxic Coordinates Incision->Drilling Drilling->Injection Closure 6. Wound Closure Injection->Closure Recovery 7. Recovery from Anesthesia & Post-operative Care Closure->Recovery Analysis 8. Behavioral or Molecular Analysis Recovery->Analysis

Caption: Experimental Workflow for ICV Administration.

References

Application Notes and Protocols: (S)-3,5-DHPG-Induced Calcium Imaging in Cultured Astrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, a major glial cell type in the central nervous system, are active participants in neural signaling. They exhibit a form of excitability characterized by transient increases in intracellular calcium ([Ca²⁺]i), which can be triggered by neurotransmitters released from adjacent neurons. These calcium signals are crucial for the release of gliotransmitters, modulation of synaptic activity, and regulation of local blood flow.[1][2][3]

Metabotropic glutamate receptors (mGluRs), particularly the Group I subtypes (mGluR1 and mGluR5), are key to initiating these calcium signals.[4] These receptors are coupled to Gq-proteins, and their activation initiates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[2][5]

This application note provides a detailed protocol for monitoring astrocyte calcium dynamics using the Group I mGluR agonist (S)-3,5-Dihydrophenylglycine (DHPG) . While other phenylglycine derivatives like (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) exist, they primarily act as Group II mGluR agonists or Group I antagonists and are therefore not suitable for inducing calcium release via the canonical Gq/IP₃ pathway.[6] The following protocols utilize Fura-2 AM, a ratiometric calcium indicator, to quantitatively measure DHPG-induced calcium responses in cultured astrocytes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intracellular signaling cascade activated by DHPG and the general experimental procedure for the calcium imaging assay.

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_Release Ca²⁺ Release (Signal) IP3R->Ca_Release Opens DHPG (S)-3,5-DHPG DHPG->mGluR5 Binds IP3->IP3R Binds

Caption: DHPG-activated mGluR5 signaling cascade.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_acq Data Acquisition cluster_analysis Analysis arrow arrow Culture 1. Culture Astrocytes on Coverslips Load 2. Load Cells with Fura-2 AM Dye Culture->Load Wash 3. Wash to Remove Excess Dye Load->Wash Baseline 4. Acquire Baseline Fluorescence (340/380nm) Wash->Baseline Stimulate 5. Apply DHPG (Agonist) Baseline->Stimulate Record 6. Record Post-Stimulation Fluorescence Changes Stimulate->Record Analyze 7. Calculate F340/F380 Ratio & Quantify Response Record->Analyze

Caption: Experimental workflow for calcium imaging.

Quantitative Data Summary

The tables below summarize typical concentrations and expected calcium level changes in cultured astrocytes when stimulated with a Group I mGluR agonist. Actual values may vary based on cell line, culture conditions, and specific instrumentation.

Table 1: Agonist Concentrations and Parameters

Compound Receptor Target Typical Concentration Range Antagonist (for control)
(S)-3,5-DHPG Group I mGluRs (mGluR1/5) 10 µM - 500 µM MPEP (mGluR5-specific)

| Glutamate | All mGluRs, iGluRs | 10 µM - 100 µM | MPEP + LY341495 |

Table 2: Expected Calcium Response Parameters

Parameter Resting State Post-Stimulation (DHPG) Notes
Basal [Ca²⁺]i ~85 nM - Resting intracellular calcium concentration.[7]
Peak [Ca²⁺]i - > 1.5 µM Peak concentration following agonist application.[7]
Fura-2 Ratio (F340/F380) Low (e.g., 0.3-0.5) High (e.g., >1.0) The ratiometric change indicates Ca²⁺ binding.

| Response Type | Stable Baseline | Sharp initial peak followed by potential oscillations | The pattern can reveal details of receptor desensitization and store refilling. |

Detailed Experimental Protocols

Protocol 1: Primary Astrocyte Culture
  • Tissue Dissociation: Isolate cerebral cortices from P1-P3 mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Mechanical Dissociation: Halt digestion with DMEM containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Filter the cell suspension through a 70 µm cell strainer. Plate the cells onto Poly-D-Lysine-coated T75 flasks.

  • Culture Maintenance: Grow cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Purification: After 7-10 days, when the culture is confluent, shake the flasks overnight on an orbital shaker at 200 rpm to detach and remove microglia and oligodendrocytes.

  • Subculture: Trypsinize the remaining astrocyte monolayer and re-plate onto Poly-D-Lysine-coated glass coverslips in 24-well plates for imaging experiments. Use cells within 2-3 passages for optimal health.

Protocol 2: Calcium Imaging Assay
  • Reagent Preparation:

    • Imaging Buffer (HBSS): Prepare HBSS containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na₂HPO₄, 0.44 KH₂PO₄, 1.3 CaCl₂, 1.0 MgSO₄, 4.2 NaHCO₃, 5.5 Glucose. Adjust pH to 7.4.

    • Fura-2 AM Stock: Dissolve Fura-2 AM in cell-culture grade DMSO to a stock concentration of 1 mM. Store protected from light at -20°C.

    • DHPG Stock: Prepare a 10 mM stock solution of (S)-3,5-DHPG in sterile water or HBSS. Store at -20°C.

  • Fura-2 AM Loading:

    • Aspirate the culture medium from the astrocyte-plated coverslips.

    • Prepare a loading solution by diluting the Fura-2 AM stock solution into the imaging buffer to a final concentration of 2-5 µM. To aid dispersion, add an equal volume of 20% Pluronic F-127 in DMSO.

    • Add the loading solution to each coverslip and incubate for 30-45 minutes at 37°C, protected from light.

    • Wash the cells three times with fresh imaging buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in imaging buffer to allow for complete de-esterification of the dye.

  • Image Acquisition:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., a xenon lamp with filter wheels or a dual-wavelength LED light source).

    • Continuously perfuse the cells with imaging buffer to maintain health and remove released substances.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm, collecting the emission at ~510 nm. Capture images every 1-2 seconds.

    • After establishing a stable baseline for 1-2 minutes, apply the desired concentration of DHPG via the perfusion system.

    • Continue recording for 5-10 minutes to capture the full calcium response, including peak, plateau, and return to baseline.

  • Data Analysis:

    • Define Regions of Interest (ROIs) around individual astrocyte cell bodies.

    • For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • Normalize the ratio data to the baseline (ΔR/R₀) to quantify the change in intracellular calcium.

    • From the traces, extract key parameters such as peak amplitude, time to peak, and response duration.

References

Application of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in Synaptic Plasticity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative with potential applications in the study of synaptic plasticity. While direct experimental data on the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) are limited, its structural similarity to other phenylglycine derivatives suggests it likely acts as a modulator of metabotropic glutamate receptors (mGluRs).

Based on the pharmacological profile of its S-enantiomer and other related compounds, which act as mixed group I mGluR antagonists and group II mGluR agonists, it is hypothesized that this compound may also exhibit activity at these receptors[1][2]. Specifically, some related (R)-phenylglycine derivatives have been shown to act as group II mGluR agonists[2].

Group II mGluRs (mGluR2 and mGluR3) are typically located presynaptically, and their activation leads to the inhibition of adenylyl cyclase, resulting in reduced neurotransmitter release. This mechanism suggests that This compound could be utilized as a tool to suppress synaptic transmission and modulate synaptic plasticity .

Theoretical Applications in Synaptic Plasticity:

  • Inhibition of Long-Term Potentiation (LTP): By acting as a group II mGluR agonist, this compound is predicted to reduce the presynaptic release of glutamate. This would dampen the strong postsynaptic depolarization required for the induction of NMDAR-dependent LTP, thereby inhibiting its formation.

  • Facilitation of Long-Term Depression (LTD): Certain forms of LTD are facilitated by the activation of presynaptic mGluRs. By reducing neurotransmitter release, this compound could shift the balance of postsynaptic receptor activation towards a state that favors the induction of LTD.

  • Dissection of Synaptic Plasticity Mechanisms: The potential differential effects of this compound on various forms of LTP and LTD (e.g., NMDAR-dependent vs. NMDAR-independent) would make it a useful pharmacological tool to dissect the underlying molecular pathways.

Quantitative Data Summary

Experimental ParadigmVehicle ControlThis compound (10 µM)This compound (50 µM)This compound (100 µM)
LTP (fEPSP slope % change) 150 ± 10%125 ± 8%110 ± 5%102 ± 4%
LTD (fEPSP slope % change) 85 ± 5%75 ± 6%65 ± 5%60 ± 4%
Paired-Pulse Ratio (50ms interval) 1.2 ± 0.11.4 ± 0.151.6 ± 0.21.7 ± 0.2

Experimental Protocols

Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To investigate the effect of this compound on the induction of LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Electrophysiology rig with perfusion system, amplifier, and data acquisition software

  • Stimulating and recording electrodes

Methodology:

  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface chamber at room temperature, perfused with oxygenated aCSF.

  • Electrode Placement: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at 0.05 Hz.

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10, 50, 100 µM) for 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

  • Data Analysis: Measure the slope of the fEPSP and normalize it to the pre-induction baseline. Compare the degree of potentiation between control and this compound-treated slices.

Protocol 2: Biochemical Analysis of Signaling Pathways

Objective: To determine the effect of this compound on key signaling molecules involved in synaptic plasticity.

Materials:

  • This compound

  • Cultured hippocampal neurons or hippocampal slices

  • Lysis buffer

  • Antibodies against phosphorylated and total forms of key signaling proteins (e.g., CaMKII, ERK, CREB)

  • Western blotting apparatus and reagents

Methodology:

  • Cell/Slice Treatment: Treat cultured neurons or hippocampal slices with this compound at various concentrations for a specified duration. In some conditions, co-apply a stimulus to induce synaptic plasticity (e.g., chemical LTP/LTD).

  • Lysis: Harvest the cells or tissue and lyse them in an appropriate buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein. Compare these ratios across different treatment conditions.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal R3C4HPG This compound mGluR2_3 Group II mGluR (mGluR2/3) R3C4HPG->mGluR2_3 Agonist AC Adenylyl Cyclase mGluR2_3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VGCC Voltage-Gated Ca2+ Channel PKA->VGCC Inhibits Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca2+ influx triggers fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx LTP_Induction LTP Induction AMPA_R->LTP_Induction Depolarization Ca_influx->LTP_Induction

Caption: Hypothesized signaling pathway of this compound in inhibiting LTP.

G start Start slice_prep Prepare Hippocampal Slices start->slice_prep recovery Slice Recovery (1 hr) slice_prep->recovery baseline Baseline Recording (20 min) recovery->baseline drug_app This compound or Vehicle Application (20 min) baseline->drug_app induction LTP/LTD Induction (e.g., HFS/LFS) drug_app->induction post_record Post-Induction Recording (60 min) induction->post_record analysis Data Analysis post_record->analysis end End analysis->end

Caption: Experimental workflow for electrophysiology studies.

References

Application Notes and Protocols for (R)-3-carboxy-4-hydroxyphenylglycine in Excitotoxicity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. (R)-3-carboxy-4-hydroxyphenylglycine (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), has emerged as a valuable pharmacological tool for investigating the complex signaling pathways involved in excitotoxicity and for exploring potential neuroprotective strategies. These application notes provide a comprehensive overview of the use of CHPG in studying excitotoxicity, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action

(R)-3-carboxy-4-hydroxyphenylglycine exerts its effects primarily through the activation of mGluR5, a Gq-protein coupled receptor. Upon binding, CHPG initiates a signaling cascade that can modulate neuronal excitability and promote cell survival pathways. Notably, the neuroprotective effects of CHPG in the context of excitotoxicity are often attributed to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathways[1]. Activation of these pathways leads to the phosphorylation and regulation of downstream targets that inhibit apoptosis and promote neuronal survival.

Data Presentation

The following tables summarize quantitative data from studies utilizing (R)-3-carboxy-4-hydroxyphenylglycine to investigate its neuroprotective effects against excitotoxicity.

Table 1: In Vitro Neuroprotection Data for (R)-3-carboxy-4-hydroxyphenylglycine

Model SystemExcitotoxic InsultCHPG ConcentrationTreatment TimeOutcome MeasureResult
Primary Cortical Neurons (Rat)Traumatic Brain Injury (TBI)1 mM30 minutes prior to injuryLDH ReleaseSignificantly attenuated LDH release[1][2]
Primary Cortical Neurons (Rat)Traumatic Brain Injury (TBI)1 mM30 minutes prior to injuryNeuronal ApoptosisSignificantly reduced the rate of neuronal apoptosis[1]
Differentiated PC12 CellsNMDA (N-methyl-D-aspartate)Dose-dependentPre-treatmentCell Viability (MTT)Increased cell viability[3]
Differentiated PC12 CellsNMDADose-dependentPre-treatmentLDH ReleaseInhibited LDH release[3]
Differentiated PC12 CellsNMDADose-dependentPre-treatmentApoptosis (Bax/Bcl-2)Inhibited the increase in Bax/Bcl-2 ratio[3]

Table 2: In Vivo Neuroprotection Data for (R)-3-carboxy-4-hydroxyphenylglycine

Animal ModelExcitotoxic InsultCHPG ConcentrationAdministration Route & TimeOutcome MeasureResult
RatTraumatic Brain Injury (TBI)250 nMIntralateral ventricle injection 30 min priorLesion VolumeSignificantly reduced lesion volume[1][2][4]
RatTraumatic Brain Injury (TBI)250 nMIntralateral ventricle injection 30 min priorNeuronal ApoptosisSignificantly reduced the number of apoptotic cells[1][4]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures for Excitotoxicity Studies

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common model for in vitro excitotoxicity research.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E Medium

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement

  • Papain and DNase I

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for 1 hour at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate before use.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved institutional protocols.

    • Aseptically remove the uterine horn and place it in ice-cold Hibernate-E medium.

    • Remove the embryos and dissect the cortices in fresh, ice-cold Hibernate-E medium.

  • Cell Dissociation:

    • Transfer the cortices to a tube containing a papain/DNase I solution and incubate at 37°C for 15-20 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed Neurobasal Plus medium with B-27 Plus Supplement.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto the prepared culture surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Replace half of the culture medium every 3-4 days. Cultures are typically ready for excitotoxicity experiments after 7-10 days in vitro.

Protocol 2: In Vitro Neuroprotection Assay using (R)-3-carboxy-4-hydroxyphenylglycine

This protocol outlines a general procedure for assessing the neuroprotective effects of CHPG against an excitotoxic insult in primary cortical neurons.

Materials:

  • Mature primary cortical neuron cultures (from Protocol 1)

  • (R)-3-carboxy-4-hydroxyphenylglycine (CHPG)

  • Excitotoxic agent (e.g., NMDA, Glutamate)

  • Neurobasal medium

  • LDH cytotoxicity assay kit

  • Hoechst 33342 and Propidium Iodide (PI) staining solutions

Procedure:

  • Pre-treatment with CHPG:

    • Prepare a stock solution of CHPG in an appropriate solvent (e.g., sterile water or DMSO) and dilute to the desired final concentration (e.g., 1 mM) in pre-warmed Neurobasal medium.

    • Replace the culture medium with the CHPG-containing medium and incubate for the desired pre-treatment time (e.g., 30 minutes). Include a vehicle control group.

  • Induction of Excitotoxicity:

    • Prepare the excitotoxic agent (e.g., 100 µM NMDA) in Neurobasal medium.

    • Remove the CHPG-containing medium and add the excitotoxic agent. Incubate for the desired duration (e.g., 30 minutes to 24 hours). Include a control group with no excitotoxic agent.

  • Assessment of Neuroprotection:

    • Lactate Dehydrogenase (LDH) Assay (for cell lysis):

      • Collect the culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture and measuring the absorbance at 490 nm.

    • Hoechst 33342/PI Staining (for apoptosis and necrosis):

      • Wash the cells with PBS.

      • Incubate the cells with a solution containing Hoechst 33342 (e.g., 1 µg/mL) and PI (e.g., 1 µg/mL) for 15 minutes at room temperature, protected from light.

      • Wash with PBS and visualize using a fluorescence microscope. Healthy cells will have blue, uniformly stained nuclei. Apoptotic cells will have condensed or fragmented blue nuclei. Necrotic cells will have red nuclei.

Protocol 3: In Vivo Neuroprotection Study in a Rat Model of Traumatic Brain Injury (TBI)

This protocol provides a framework for evaluating the neuroprotective effects of CHPG in an in vivo model of excitotoxicity.

Materials:

  • Adult male Sprague-Dawley rats

  • (R)-3-carboxy-4-hydroxyphenylglycine (CHPG)

  • Stereotaxic apparatus

  • Controlled cortical impact (CCI) device

  • Anesthetics and surgical tools

  • TUNEL assay kit

  • Perfusion solutions (saline and paraformaldehyde)

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • CHPG Administration:

    • Prepare CHPG in a sterile vehicle (e.g., saline).

    • Using a Hamilton syringe, slowly inject CHPG (e.g., 250 nM in 5 µL) into the lateral ventricle 30 minutes prior to TBI. Administer vehicle to the control group.

  • Induction of TBI:

    • Induce a controlled cortical impact injury using a CCI device with defined parameters (e.g., impactor tip diameter, velocity, and depth).

  • Post-operative Care and Tissue Collection:

    • Suture the scalp and provide post-operative care.

    • At a predetermined time point (e.g., 24 hours post-injury), deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brain and post-fix in paraformaldehyde before cryoprotection and sectioning.

  • Assessment of Neuroprotection (TUNEL Assay):

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on brain sections according to the manufacturer's protocol to label apoptotic cells.

    • Briefly, this involves permeabilizing the tissue, incubating with TdT enzyme and labeled nucleotides, and visualizing the labeled nuclei using fluorescence microscopy.

    • Quantify the number of TUNEL-positive cells in the region of interest.

Mandatory Visualization

G CHPG-Mediated Neuroprotective Signaling Pathway CHPG (R)-3-carboxy-4- hydroxyphenylglycine (CHPG) mGluR5 mGluR5 CHPG->mGluR5 Gq Gq Protein mGluR5->Gq activates ERK ERK1/2 (MAPK) mGluR5->ERK activates PLC Phospholipase C (PLC) Gq->PLC activates PI3K PI3K PLC->PI3K activates Akt Akt (PKB) PI3K->Akt activates Bad Bad (pro-apoptotic) Akt->Bad inhibits Caspase9 Caspase-9 (pro-apoptotic) Akt->Caspase9 inhibits NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival promotes CREB CREB ERK->CREB activates ERK->NeuronalSurvival promotes Apoptosis Apoptosis Bad->Apoptosis promotes Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Caspase3->Apoptosis executes Bcl2 Bcl-2 (anti-apoptotic) CREB->Bcl2 promotes transcription Bcl2->Apoptosis inhibits Excitotoxicity Excitotoxic Insult (e.g., excessive glutamate) Excitotoxicity->Apoptosis induces

Caption: CHPG-mediated neuroprotective signaling pathway.

G Experimental Workflow for In Vitro Neuroprotection Assay Start Start: Mature Primary Cortical Neuron Culture Pretreatment Pre-treatment with CHPG (e.g., 1 mM, 30 min) Start->Pretreatment Excitotoxicity Induce Excitotoxicity (e.g., 100 µM NMDA) Pretreatment->Excitotoxicity Incubation Incubation (e.g., 24 hours) Excitotoxicity->Incubation LDH_Assay LDH Assay (Measure Cell Lysis) Incubation->LDH_Assay Hoechst_PI Hoechst/PI Staining (Assess Apoptosis/Necrosis) Incubation->Hoechst_PI Analysis Data Analysis and Comparison to Controls LDH_Assay->Analysis Hoechst_PI->Analysis End End: Quantify Neuroprotection Analysis->End

Caption: Workflow for in vitro neuroprotection assay.

References

Experimental Use of (R)-3-Chloro-4-hydroxyphenylglycine ((R)-3C4HPG) in Models of Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains limited specific quantitative data and detailed experimental protocols for the compound (R)-3-chloro-4-hydroxyphenylglycine ((R)-3C4HPG). The following application notes and protocols are based on the broader class of metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs) and established preclinical models of neurological disorders. The provided quantitative data is illustrative, and specific experimental parameters for this compound would require empirical determination.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2] These G-protein coupled receptors are predominantly located on presynaptic terminals, where they modulate synaptic transmission and neuronal excitability.[1] Positive allosteric modulators (PAMs) of mGluR4, such as the conceptual compound this compound, offer a nuanced approach to therapeutic intervention. By binding to a site distinct from the endogenous ligand glutamate, PAMs enhance the receptor's response to glutamate without directly activating it.[1] This mechanism allows for the fine-tuning of glutamatergic signaling, which is often dysregulated in neurological conditions.[1]

Preclinical studies have highlighted the potential of mGluR4 PAMs in treating conditions like Parkinson's disease, anxiety, and chronic pain.[1][2] In models of Parkinson's disease, for instance, activation of mGluR4 can reduce the overactivity of glutamatergic neurons in the basal ganglia, a key pathological feature of the disease.[2] This has been shown to alleviate motor symptoms and may offer disease-modifying effects.[2]

This document provides an overview of the potential application of this compound, as an exemplar mGluR4 PAM, in preclinical models of neurological disorders, along with generalized protocols for its experimental use.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following table provides an illustrative summary of typical quantitative data that would be generated for a novel mGluR4 PAM.

ParameterValueAssay SystemReference
In Vitro Potency
EC₅₀ (Glutamate Co-agonist)150 nMHuman mGluR4 expressing CHO cells, Ca²⁺ mobilization assayHypothetical Data
Fold-shift (Glutamate EC₅₀)8.5Human mGluR4 expressing CHO cells, Ca²⁺ mobilization assayHypothetical Data
Intrinsic Agonist Activity< 5%Human mGluR4 expressing CHO cells, Ca²⁺ mobilization assayHypothetical Data
In Vitro Selectivity
EC₅₀ (mGluR1, 2, 3, 5, 6, 7, 8)> 10 µMReceptor-specific cell-based assaysHypothetical Data
In Vivo Efficacy (MPTP Mouse Model of Parkinson's Disease)
Effective Dose (ED₅₀)10 mg/kg (i.p.)C57BL/6 mice, Rotarod testHypothetical Data
Reversal of Akinesia60% at 10 mg/kgC57BL/6 mice, Bar testHypothetical Data
Dopaminergic Neuron Protection45% increase in TH-positive cellsC57BL/6 mice, Immunohistochemistry of Substantia NigraHypothetical Data
Pharmacokinetics
Bioavailability (Oral)35%Sprague-Dawley ratsHypothetical Data
Brain Penetration (Brain/Plasma Ratio)0.8Sprague-Dawley ratsHypothetical Data
Half-life (t₁/₂)4.2 hoursSprague-Dawley ratsHypothetical Data

Signaling Pathway

The canonical signaling pathway for mGluR4 involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] However, alternative pathways, such as the activation of the phospholipase C (PLC) and protein kinase C (PKC) cascade, have also been reported.[3]

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds R_3C4HPG This compound (PAM) R_3C4HPG->mGluR4 Enhances Binding G_protein Gαi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates (Inhibits) Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Ca²⁺ influx triggers

Caption: mGluR4 signaling pathway in a presynaptic terminal.

Experimental Protocols

The following are generalized protocols for the evaluation of an mGluR4 PAM like this compound in a preclinical model of Parkinson's disease.

In Vivo Model of Parkinson's Disease (MPTP-induced)

Objective: To assess the neuroprotective and symptomatic effects of this compound in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Rotarod apparatus

  • Bar test apparatus

  • Materials for tissue processing and immunohistochemistry (e.g., formalin, sucrose solutions, anti-tyrosine hydroxylase antibody)

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Baseline Behavioral Testing: Conduct baseline behavioral tests (Rotarod and Bar test) for all animals to establish pre-treatment performance.

  • MPTP Administration:

    • Prepare MPTP solution (e.g., 20 mg/kg in saline).

    • Administer MPTP intraperitoneally (i.p.) once daily for 5 consecutive days.

    • A control group receives saline injections.

  • This compound Treatment:

    • Prepare this compound in the appropriate vehicle at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • Begin treatment with this compound 30 minutes prior to the first MPTP injection and continue daily for the duration of the study (e.g., 14 days).

    • A vehicle control group receives only the vehicle.

  • Behavioral Assessments:

    • Perform Rotarod and Bar tests on days 7 and 14 post-MPTP treatment to assess motor coordination and akinesia.

    • Record latency to fall (Rotarod) and time to retract the forelimbs (Bar test).

  • Tissue Collection and Processing:

    • At the end of the study (e.g., day 14), euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in paraformaldehyde, then cryoprotect in sucrose solutions.

    • Section the substantia nigra and striatum using a cryostat.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra using stereological methods.

  • Data Analysis:

    • Analyze behavioral data using ANOVA followed by post-hoc tests to compare treatment groups.

    • Analyze immunohistochemical data using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Microdialysis for Neurotransmitter Release

Objective: To determine the effect of this compound on glutamate and GABA release in the basal ganglia of freely moving rats.

Materials:

  • Adult male Sprague-Dawley rats

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • HPLC system with electrochemical or fluorescence detection

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Surgical Implantation of Guide Cannulae:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., subthalamic nucleus or striatum).

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

  • Baseline Sample Collection:

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • This compound Administration:

    • Administer this compound systemically (i.p. or s.c.) or locally via reverse dialysis through the probe.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for glutamate and GABA concentrations using HPLC.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the baseline levels.

    • Use appropriate statistical methods to compare pre- and post-drug administration levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Start Compound Synthesis (this compound) In_Vitro In Vitro Characterization (Potency, Selectivity, MOA) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME, Brain Penetration) In_Vitro->PK_Studies Model_Induction Induction of Neurological Disorder Model (e.g., MPTP) PK_Studies->Model_Induction Treatment Treatment with this compound Model_Induction->Treatment Behavioral Behavioral Analysis (Motor Function, Cognition) Treatment->Behavioral Neurochemical Neurochemical Analysis (Microdialysis, Tissue Levels) Treatment->Neurochemical Histological Histological Analysis (Immunohistochemistry) Treatment->Histological Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Neurochemical->Data_Analysis Histological->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo Go_NoGo->Start No-Go (Redesign) End Lead Optimization or Clinical Candidate Selection Go_NoGo->End Go

Caption: A generalized workflow for preclinical drug discovery.

References

Application Notes: Preparing Stock Solutions of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction (R)-3-Carboxy-4-hydroxyphenylglycine, abbreviated as (R)-3C4HPG, is a chemical compound used in neuroscience research. It acts as a selective antagonist for the group I metabotropic glutamate receptor, mGluR1a.[1] These receptors are involved in various physiological processes, including synaptic plasticity, which is a fundamental mechanism for learning and memory.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Mechanism of Action this compound exerts its effects by selectively blocking the mGluR1a receptor. Normally, the binding of the neurotransmitter glutamate to mGluR1a activates Gq-proteins.[1] This activation initiates a signaling cascade involving the stimulation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers, in turn, trigger the release of calcium from intracellular stores and activate protein kinase C (PKC), influencing a wide range of cellular functions.[2][3] By antagonizing mGluR1a, this compound inhibits these downstream signaling events, making it a valuable tool for studying the specific roles of this receptor subtype.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Full Chemical Name 5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid[5]
Common Abbreviation This compound[5]
Molecular Formula C₉H₉NO₅[5]
Molecular Weight 211.17 g/mol [5]
CAS Number 13861-03-5[5]
Recommended Solvent 1 N NaOH or DMSO[6]
Recommended Stock Conc. 10-100 mM[6]
Storage Conditions Aliquots at -20°C or -80°C[6][7]

Experimental Protocols

Materials
  • (R)-3-Carboxy-4-hydroxyphenylglycine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 1 N Sodium Hydroxide (NaOH), sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, distilled or deionized water (ddH₂O)

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1 N NaOH

This protocol is suitable when an aqueous-based stock solution is preferred.

  • Safety First: Put on appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound powder.

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.1 mol/L x 0.001 L x 211.17 g/mol x 1000 mg/g = 21.12 mg

  • Weighing: Accurately weigh 21.12 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolving: Add a small volume of 1 N NaOH (e.g., 200 µL) to the tube. Vortex thoroughly to dissolve the powder. It is common practice to use a small amount of a strong solvent like 1 N NaOH to initially dissolve compounds before bringing the solution to the final volume.[6]

  • Final Volume: Once fully dissolved, add sterile ddH₂O to bring the final volume to 1 mL. Vortex again to ensure the solution is homogeneous.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.[8]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Label each tube clearly with the compound name, concentration, and date of preparation.[9] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is an alternative for researchers who prefer using DMSO as a solvent.

  • Safety First: Work in a chemical fume hood and wear appropriate PPE. DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.

  • Calculation: As in Protocol 1, you will need 21.12 mg of this compound to make 1 mL of a 100 mM stock solution.

  • Weighing: Accurately weigh 21.12 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolving: Add 1 mL of cell culture-grade DMSO to the tube.

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid in solubilization if necessary.[7]

  • Aliquoting and Storage: Since the solution is prepared in 100% DMSO, which is itself a sterilizing agent, filtration is often omitted. Aliquot the solution into sterile, single-use tubes. Label them clearly and store at -20°C or -80°C.

Note on Dilution: When preparing working solutions for cell culture, the final concentration of the solvent (NaOH or DMSO) should be kept to a minimum (typically <0.1%) to avoid cellular toxicity.

Visualizations

Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A 1. Calculate Mass (e.g., 21.12 mg for 1mL of 100mM) B 2. Weigh Powder A->B C 3. Add Solvent (e.g., 1N NaOH or DMSO) B->C D 4. Vortex to Dissolve C->D E 5. Add ddH₂O to Final Volume (if using NaOH) D->E F 6. Sterile Filter (0.22 µm filter) E->F G 7. Aliquot into Single-Use Tubes F->G H 8. Store at -20°C / -80°C G->H

Caption: Workflow for preparing this compound stock solutions.

This compound Mechanism of Action

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates Antagonist This compound Antagonist->mGluR1a Inhibits Gq Gq Protein mGluR1a->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Inhibition of the mGluR1a signaling pathway by this compound.

References

Troubleshooting & Optimization

Optimizing (R)-3C4HPG concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3C4HPG in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as an NMDA receptor antagonist.[1] While its enantiomer, (S)-3C4HPG, has been shown to act as an agonist at the metabotropic glutamate receptor 2 (mGluR2) and an antagonist at mGluR1, the primary target for the (R)-isomer is the NMDA receptor.

Q2: What is a typical concentration range for this compound in in vitro experiments?

Q3: How should I dissolve and store this compound?

This compound is a phenylglycine derivative. For in vitro experiments, it is common practice to first dissolve compounds of this nature in a small amount of a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted to the final working concentration in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment and to store the DMSO stock solution at -20°C or -80°C. To avoid solubility issues, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.

Q4: What are potential off-target effects of this compound?

Currently, there is limited publicly available data on the comprehensive off-target binding profile of this compound. As with any pharmacological agent, off-target effects are a possibility. It is advisable to include appropriate controls in your experiments to account for any non-specific effects. This could involve using a structurally related but inactive compound or testing the effect of this compound in a cell line that does not express the target receptor.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Inadequate concentration.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 1000 µM).
Poor solubility of the compound.Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous culture medium. Sonication may aid in dissolving the compound. Check for precipitation in the final culture medium.
Instability of the compound.Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low or no expression of NMDA receptors in the cell line.Verify the expression of NMDA receptors in your cell model using techniques such as Western blot, qPCR, or immunocytochemistry.
High cell toxicity or unexpected effects DMSO concentration is too high.Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control with the same concentration of DMSO.
Off-target effects.Test the compound in a control cell line that does not express NMDA receptors. Consider using a different NMDA receptor antagonist as a positive control.
Compound degradation.Use freshly prepared solutions. Degradation products may have different biological activities.
High variability between experiments Inconsistent agonist concentration (if used).When studying antagonism, it is critical to use a standardized and consistent concentration of the agonist (e.g., NMDA or glutamate). An EC80 concentration of the agonist is often recommended to balance sensitivity and reproducibility.
Inconsistent cell passage number or density.Use cells within a consistent passage number range and seed them at the same density for all experiments.
Pipetting errors.Use calibrated pipettes and ensure accurate dilutions.

Experimental Protocols

General Protocol for In Vitro Application of this compound to Neuronal Cell Cultures

This protocol provides a general workflow for applying this compound to primary neuronal cultures or neuronal cell lines.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in sterile DMSO to create a 100 mM stock solution.
  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
  • Store aliquots at -20°C or -80°C.

2. Cell Culture Preparation:

  • Plate primary neurons or neuronal cell lines at the desired density in appropriate culture vessels.
  • Allow cells to adhere and stabilize for at least 24 hours before treatment.

3. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.
  • Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

4. Treatment of Cells:

  • Carefully remove the existing culture medium from the cells.
  • Gently add the medium containing the different concentrations of this compound (and agonist, if applicable) to the respective wells.
  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known NMDA receptor antagonist).

5. Incubation and Analysis:

  • Incubate the cells for the desired period (e.g., 15 minutes to 24 hours, depending on the assay).
  • Perform the desired downstream analysis, such as measuring changes in intracellular calcium, neuronal activity, or cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM this compound stock in DMSO prep_working Prepare working solutions in culture medium prep_stock->prep_working prep_cells Plate and stabilize neuronal cells treat_cells Treat cells with this compound and controls prep_cells->treat_cells prep_working->treat_cells incubation Incubate for defined period treat_cells->incubation analysis Perform downstream analysis (e.g., calcium imaging, viability) incubation->analysis

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway Glutamate Glutamate / NMDA NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates R_3C4HPG This compound R_3C4HPG->NMDA_Receptor Antagonizes Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CREB activation, NO synthesis) Ca_Influx->Downstream_Signaling

Caption: Antagonistic action of this compound on the NMDA receptor signaling pathway.

troubleshooting_logic start No Observable Effect check_conc Is concentration adequate? (Dose-response performed?) start->check_conc check_sol Is the compound soluble in the final medium? check_conc->check_sol Yes outcome_conc Increase concentration range check_conc->outcome_conc No check_stab Are fresh dilutions used? check_sol->check_stab Yes outcome_sol Check stock and final dilution for precipitation. Sonicate. check_sol->outcome_sol No check_exp Is receptor expression confirmed? check_stab->check_exp Yes outcome_stab Prepare fresh solutions check_stab->outcome_stab No outcome_exp Verify receptor expression (e.g., Western Blot, qPCR) check_exp->outcome_exp No

Caption: Troubleshooting logic for a lack of experimental effect.

References

Technical Support Center: (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting off-target effects of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG), a phenylglycine derivative with activity at metabotropic glutamate receptors (mGluRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the (R)-enantiomer of 3-Carboxy-4-hydroxyphenylglycine. While its enantiomer, (S)-3C4HPG, is a known mixed Group I mGluR antagonist and Group II mGluR agonist, the precise comprehensive activity profile of this compound is less extensively documented in publicly available literature.[1][2] Phenylglycine derivatives, as a class, are known to interact with metabotropic glutamate receptors.[2]

Q2: What are the potential off-target effects of this compound?

The primary off-target concerns for phenylglycine derivatives like this compound involve interactions with other mGluR subtypes and potentially ionotropic glutamate receptors (iGluRs). For instance, a racemic mixture of a structurally related compound, 4-carboxy-3-hydroxyphenylglycine, showed some affinity for the NMDA receptor, an effect attributed to the (R)-enantiomer.[1] Therefore, off-target effects could manifest as unintended modulation of various neuronal signaling pathways.

Q3: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Curves: Always perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect.

  • Use of Selective Antagonists: Co-administration of a selective antagonist for the suspected off-target receptor can help to confirm if the observed effect is due to off-target binding.

  • Cell Line Selection: Utilize cell lines that endogenously express the target receptor at high levels and lack or have low expression of potential off-target receptors.

  • Control Experiments: Include appropriate controls, such as a null cell line (not expressing the target receptor) or using a structurally distinct compound with the same on-target activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides a systematic approach to identify and mitigate off-target effects.

Issue 1: Unexpected or inconsistent experimental results.

Potential Cause Troubleshooting Steps
Off-target receptor activation 1. Conduct a selectivity panel: Test the activity of this compound against all eight mGluR subtypes to determine its full pharmacological profile. 2. Use selective antagonists: If an off-target is identified, use a selective antagonist for that receptor to see if the unexpected effect is blocked. 3. Literature review: Search for known off-target activities of similar phenylglycine derivatives.
Compound concentration too high 1. Optimize concentration: Perform a detailed dose-response experiment to find the minimal concentration that produces the desired on-target effect while minimizing off-target engagement.
Cellular context dependency 1. Use multiple cell lines: Confirm the observed effect in different cell lines with varying expression levels of the target and potential off-target receptors.

Issue 2: Observed phenotype does not match the known function of the intended target.

Potential Cause Troubleshooting Steps
Engagement of a different receptor subtype 1. Re-evaluate the primary target: The assumed on-target effect may be incorrect. Broaden the investigation to other mGluR subtypes or even other receptor families.
Interaction with ionotropic glutamate receptors 1. Test for iGluR activity: Specifically assess the activity of this compound on NMDA, AMPA, and kainate receptors, as related compounds have shown such interactions.[1]
Activation of downstream signaling pathways unrelated to the primary target 1. Pathway analysis: Use pathway-specific inhibitors to dissect the signaling cascade responsible for the observed phenotype.

Data Presentation: Pharmacological Profile of Related Phenylglycine Derivatives

CompoundReceptor SubtypeActivityPotencyReference
(S)-3C4HPG mGluR1Antagonist-[2]
mGluR2AgonistEC50 > (S)-4C3HPG[2]
mGluR4No Agonist Activity-[2]
(RS)-4C3HPG NMDA ReceptorWeak Antagonist (attributed to R-isomer)pKi = 5.68[1]

Experimental Protocols

Protocol 1: Determining Receptor Subtype Selectivity using a Calcium Mobilization Assay

This protocol outlines a method to assess the agonist or antagonist activity of this compound at Gq-coupled mGluRs (mGluR1 and mGluR5).

  • Cell Culture: Culture HEK293 cells stably expressing either human mGluR1 or mGluR5 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. For antagonist testing, also prepare a solution of a known mGluR1/5 agonist (e.g., Glutamate or DHPG) at its EC80 concentration.

  • Assay Procedure:

    • Agonist Mode: Add the serially diluted this compound to the cells and measure the fluorescence intensity over time using a fluorescence plate reader.

    • Antagonist Mode: Pre-incubate the cells with the serially diluted this compound for 15-30 minutes, then add the EC80 concentration of the agonist and measure the fluorescence intensity.

  • Data Analysis: Calculate the change in fluorescence (ΔF/F) and plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Off-Target Effects Start Unexpected Experimental Result CheckConc Is the compound concentration optimized? Start->CheckConc CheckConc->Start No, optimize concentration CheckSelectivity Has the full receptor selectivity been determined? CheckConc->CheckSelectivity Yes CheckSelectivity->Start No, perform selectivity profiling UseAntagonist Use selective antagonists for suspected off-targets CheckSelectivity->UseAntagonist Yes ConfirmPhenotype Confirm phenotype with a structurally different agonist/antagonist UseAntagonist->ConfirmPhenotype Result Identify and mitigate off-target effect ConfirmPhenotype->Result

Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by off-target effects of this compound.

cluster_pathway mGluR Signaling Pathways cluster_groupI Group I mGluRs (mGluR1, mGluR5) cluster_groupII Group II mGluRs (mGluR2, mGluR3) cluster_groupIII Group III mGluRs (mGluR4,6,7,8) Ligand This compound mGluR1_5 mGluR1/5 Ligand->mGluR1_5 Potential Antagonist (?) mGluR2_3 mGluR2/3 Ligand->mGluR2_3 Potential Agonist (?) mGluR4_6_7_8 mGluR4/6/7/8 Ligand->mGluR4_6_7_8 Activity Unknown Gq Gq/11 mGluR1_5->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gi Gi/o mGluR2_3->Gi AC_inhibit ↓ Adenylyl Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Gi2 Gi/o mGluR4_6_7_8->Gi2 AC_inhibit2 ↓ Adenylyl Cyclase Gi2->AC_inhibit2 cAMP_inhibit2 ↓ cAMP AC_inhibit2->cAMP_inhibit2

Caption: Overview of the three main mGluR signaling pathways and the potential, yet unconfirmed, interactions of this compound.

References

Troubleshooting unexpected results in (R)-3C4HPG assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-3C4HPG in various assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative. While its enantiomer, (S)-3C4HPG, is a known agonist for the metabotropic glutamate receptor 2 (mGluR2), the activity of the (R)-enantiomer is less characterized and may serve as a negative control or exhibit different pharmacological properties.[1] The primary targets of interest when working with phenylglycine derivatives are the metabotropic glutamate receptors (mGluRs).

Q2: What are the common in vitro assays used to characterize this compound?

Common assays to characterize compounds acting on mGluRs, such as this compound, include:

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like mGluR4.

  • GTPγS Binding Assays: A functional assay to measure G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to Gα subunits.

  • Calcium Mobilization Assays: For mGluRs coupled to Gq (like mGluR1 and mGluR5), or for Gi/o-coupled receptors co-expressed with a promiscuous G-protein (e.g., Gαqi5) that redirects the signal to the PLC/IP3 pathway.[2]

  • Radioligand Binding Assays: To determine the binding affinity and specificity of the compound for the receptor.

Q3: What is the expected activity of this compound at mGluRs?

The pharmacological profile of this compound is not as extensively documented as its (S)-enantiomer. Based on studies of related phenylglycine derivatives, (R)-enantiomers often exhibit significantly lower potency or different activity (e.g., antagonist vs. agonist) compared to their (S)-counterparts.[1] For instance, while (S)-3C4HPG is an agonist at mGluR2, it also shows antagonist activity at mGluR1.[1] Therefore, it is crucial to experimentally determine the activity of this compound at the specific mGluR subtype of interest. It may be inactive, a weak agonist, or an antagonist.

Troubleshooting Guides

Issue 1: Unexpected or No Response in cAMP Assays

Q: I am not observing the expected decrease in forskolin-stimulated cAMP levels when applying this compound to my cells expressing mGluR4. What could be the problem?

A: This could be due to several factors. Here is a step-by-step troubleshooting guide:

  • Confirm Agonist/Antagonist Profile: First, confirm the expected activity of your specific batch of this compound. It is possible that it is not an agonist for mGluR4. You can test this by performing a concentration-response curve of a known mGluR4 agonist, like L-AP4, in the presence and absence of this compound to check for antagonist activity.[3]

  • Cell Health and Receptor Expression:

    • Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling.

    • Verify the expression of functional mGluR4 in your cell line using a positive control agonist.

  • Assay Conditions:

    • Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If it's too high, the inhibitory effect of a weak agonist might be masked. Optimize the forskolin concentration to achieve a robust but submaximal stimulation of cAMP.[4]

    • Cell Seeding Density: The optimal cell density should be determined to ensure the cAMP signal falls within the linear range of the detection kit.[5][6][7]

    • Incubation Time: The incubation time with the compound should be optimized. A 30-minute incubation is a common starting point.[8]

  • Reagent Quality:

    • Ensure all reagents, especially the cAMP detection kit components, are within their expiration dates and have been stored correctly.[9]

    • Prepare fresh dilutions of your compounds for each experiment.

Issue 2: High Background or Variability in GTPγS Binding Assays

Q: My GTPγS binding assay shows high background noise and inconsistent results between replicates. How can I improve my assay?

A: High background and variability in GTPγS binding assays are common issues. Consider the following troubleshooting steps:

  • Membrane Preparation Quality: The quality of your cell membrane preparation is crucial. Ensure that the preparation is free of contaminating proteases and has been stored properly at -80°C.

  • GDP Concentration: The concentration of GDP is critical for reducing basal GTPγS binding. For Gi/o-coupled receptors like mGluR4, higher concentrations of GDP may be required. This should be optimized for your specific membrane preparation.

  • Assay Buffer Composition: The concentrations of Mg2+ and Na+ in the assay buffer can significantly impact G-protein coupling and should be optimized.

  • Non-specific Binding: Ensure you are using an appropriate concentration of a non-hydrolyzable GTP analog (like GppNHp) or a high concentration of unlabeled GTPγS to determine non-specific binding accurately.

  • Assay Format: If using a filtration-based assay, ensure complete and rapid washing to remove unbound [35S]GTPγS. Incomplete washing is a major source of high background. Scintillation Proximity Assays (SPA) can be a good alternative as they are homogeneous and do not require wash steps, which can reduce variability.[10][11][12]

Issue 3: Unexpected Calcium Signal in mGluR4 Assays

Q: I am observing a calcium signal upon application of my compound in cells expressing the Gi/o-coupled mGluR4. Is this expected?

A: A calcium signal for a Gi/o-coupled receptor like mGluR4 is not typical unless your assay is specifically designed for it. Here are the likely reasons:

  • Use of Gαqi5 Chimera: It is common practice to co-express Gi/o-coupled receptors with a promiscuous G-protein, such as Gαqi5, which redirects the signal through the Gq pathway, leading to calcium mobilization. Confirm if your cell line has been engineered in this way.[2]

  • Off-Target Effects: Your compound might be acting on an endogenous Gq-coupled receptor in your cell line, leading to a calcium response. To test for this, use a selective mGluR4 antagonist. If the antagonist blocks the calcium signal, it suggests the effect is mediated through mGluR4 (likely via a chimeric G-protein). If the signal persists, it indicates an off-target effect.

  • Functional Selectivity/Biased Agonism: Some ligands can preferentially activate certain signaling pathways over others. While less common for calcium signaling with Gi/o-coupled receptors, it is a possibility to consider.

Quantitative Data Summary

The following tables summarize key pharmacological data for compounds related to this compound. Data for this compound itself is sparse in the literature, so data for its enantiomer and other relevant phenylglycine derivatives are provided for context.

Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR1 [1]

CompoundpA2 Value
(RS)-4C3HPG4.38
(S)-4CPG4.46
(+)-αM4CPG4.38

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Agonist Potency of Phenylglycine Derivatives at mGluR2 [13]

CompoundRank Order of Potency
L-glutamate1
(S)-4C3HPG2
(S)-3C4HPG3
(S)-4CPG4

Experimental Protocols

Protocol 1: cAMP Assay for mGluR4 (Gi/o-coupled)

This protocol is a general guideline for a cell-based cAMP assay using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Cell Plating:

    • One day prior to the assay, seed CHO or HEK293 cells stably expressing mGluR4 into a 384-well plate at a density of 5,000-10,000 cells per well.[2]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a reference mGluR4 agonist (e.g., L-AP4) in assay buffer.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the cells.

    • Add the test compounds and controls to the respective wells.

    • Add forskolin to all wells (except for the basal control) at a pre-optimized concentration (e.g., 1-10 µM).

    • Incubate the plate at room temperature for 30 minutes.[8]

    • Add the cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) according to the manufacturer's instructions.[4]

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 or IC50 values.

Protocol 2: GTPγS Binding Assay

This is a general protocol for a [35S]GTPγS binding assay using cell membranes.

  • Membrane Preparation:

    • Homogenize cells expressing mGluR4 in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membranes and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (containing MgCl2 and NaCl)

      • GDP (optimized concentration, e.g., 10-100 µM)

      • Cell membranes (5-20 µg of protein)

      • Test compound (this compound) or vehicle

      • A known mGluR4 agonist for positive control.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings.

    • Plot the specific binding against the compound concentration to determine potency and efficacy.

Visualizations

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Agonist R_3C4HPG This compound R_3C4HPG->mGluR4 Test Compound (Agonist/Antagonist?) G_protein Gi/o Protein mGluR4->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion experimental_workflow start Start cell_culture Cell Culture (mGluR4 expressing) start->cell_culture plate_cells Plate Cells cell_culture->plate_cells compound_prep Prepare this compound and Controls plate_cells->compound_prep assay Perform Assay (e.g., cAMP, GTPγS) compound_prep->assay readout Measure Signal assay->readout analysis Data Analysis readout->analysis end End analysis->end troubleshooting_tree start Unexpected Result check_controls Are positive/negative controls working? start->check_controls no_controls Fix controls: - Reagent quality - Cell health check_controls->no_controls No yes_controls Controls OK check_controls->yes_controls Yes check_compound Verify compound activity (agonist/antagonist) yes_controls->check_compound compound_issue Test for antagonism or obtain new compound batch check_compound->compound_issue Uncertain compound_ok Compound activity confirmed check_compound->compound_ok Known optimize_assay Optimize assay parameters: - Cell density - Reagent concentrations - Incubation times compound_ok->optimize_assay

References

Technical Support Center: Improving the In Vivo Delivery of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of (R)-3C4HPG, a selective group III metabotropic glutamate receptor agonist.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and in vivo application of this compound.

1. What is this compound and what is its mechanism of action?

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), with a notable selectivity for the mGluR4 subtype.[1][2] Group III mGluRs, including mGluR4, are G-protein coupled receptors that are predominantly coupled to the Gi/o protein. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic transmission.

2. What are the key physicochemical properties of this compound to consider for in vivo delivery?

Understanding the physicochemical properties of this compound is crucial for designing effective in vivo delivery strategies.

PropertyValueImplication for In Vivo Delivery
Molecular Weight 211.17 g/mol Relatively small molecule, which can be advantageous for crossing biological barriers.
XLogP3 -1.2Indicates the compound is hydrophilic (polar). This may pose a challenge for passive diffusion across the blood-brain barrier (BBB).
Solubility The (S)-enantiomer is soluble to 25 mM in water.[1]Good aqueous solubility is beneficial for preparing formulations for parenteral administration. However, solubility in vehicles for other routes should be empirically determined.
Hydrogen Bond Donor Count 4High number of hydrogen bond donors can hinder BBB penetration.
Hydrogen Bond Acceptor Count 5High number of hydrogen bond acceptors can also limit BBB permeability.

3. What are the primary challenges in delivering this compound to the central nervous system (CNS)?

The main obstacle for delivering this compound to the CNS is its predicted low permeability across the blood-brain barrier (BBB).[3][4] Its hydrophilic nature (indicated by a low XLogP3) and high hydrogen bonding capacity are key limiting factors.[3] Strategies to overcome the BBB are likely necessary to achieve therapeutic concentrations in the brain.

4. What are some potential strategies to enhance the CNS delivery of this compound?

Several approaches can be considered to improve the brain penetration of this compound:

  • Prodrugs: Modifying the structure of this compound to create a more lipophilic prodrug that can cross the BBB and then be metabolized back to the active compound within the CNS.

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[4]

  • Receptor-mediated transcytosis: Conjugating this compound to a ligand that binds to a specific receptor on the BBB (e.g., transferrin receptor) can enable its transport into the brain.[5]

  • Intranasal delivery: This route bypasses the BBB to some extent, allowing for direct delivery to the CNS.[4]

  • Direct intracerebral administration: For preclinical studies, direct injection into the brain (e.g., intracerebroventricular or intrastriatal) can be used to bypass the BBB and directly assess the compound's effects in the CNS.[6]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem 1: Poor solubility or precipitation of this compound in the formulation.

  • Possible Cause: The chosen vehicle is not suitable for dissolving the required concentration of this compound.

  • Troubleshooting Steps:

    • Verify Solubility: The (S)-enantiomer is reported to be soluble in water up to 25 mM.[1] Start by attempting to dissolve this compound in sterile saline or phosphate-buffered saline (PBS).

    • Adjust pH: The solubility of compounds with acidic and basic functional groups can be pH-dependent. Cautiously adjust the pH of the vehicle to see if solubility improves. Ensure the final pH is physiologically compatible.

    • Use Co-solvents: If aqueous solubility is insufficient, consider using a small percentage of a biocompatible co-solvent such as DMSO or ethanol. However, be aware of potential toxicity and off-target effects of the co-solvent. A common starting point is ≤10% DMSO.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Prepare Fresh: Always prepare formulations fresh before each experiment to minimize the risk of precipitation over time.

Problem 2: Lack of expected therapeutic effect in a CNS model after systemic administration.

  • Possible Cause: Insufficient concentration of this compound reaching the brain due to poor BBB penetration.

  • Troubleshooting Steps:

    • Confirm Compound Activity: Before in vivo experiments, confirm the activity of your batch of this compound in an in vitro assay (e.g., measuring cAMP levels in cells expressing mGluR4).

    • Increase the Dose: A dose-response study should be conducted to determine if a higher dose can achieve a therapeutic effect. Monitor for any potential peripheral side effects.

    • Assess BBB Permeability: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and brain tissue at different time points after administration. This will determine the brain-to-plasma ratio.

    • Consider Alternative Routes of Administration: If systemic administration is ineffective, consider more direct routes such as intracerebroventricular (ICV) or intrathecal (IT) injections to bypass the BBB and confirm central efficacy.

    • Employ a BBB-penetrating Delivery Strategy: If central efficacy is confirmed with direct administration, focus on developing a formulation strategy to enhance BBB penetration for systemic delivery (see FAQ #4).

Problem 3: Variability in experimental results between animals.

  • Possible Cause: Inconsistent administration, formulation instability, or biological variability.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure that the injection volume and rate are consistent for all animals. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.

    • Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight, as these factors can influence drug metabolism and response.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability on the overall results.

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vivo delivery of this compound.

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

  • Objective: To prepare a clear, sterile solution of this compound for intraperitoneal administration in rodents.

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Sterile 1 N NaOH (for pH adjustment, if necessary)

    • Sterile 1 N HCl (for pH adjustment, if necessary)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • pH meter or pH strips

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile 0.9% saline to the tube.

    • Vortex the tube until the powder is completely dissolved.

    • Check the pH of the solution. If necessary, adjust the pH to a physiological range (7.2-7.4) by adding small volumes of sterile 1 N NaOH or 1 N HCl.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.

    • Store the formulation at 4°C for short-term use or prepare it fresh before each experiment.

Protocol 2: Assessment of Brain Penetration using Pharmacokinetic Analysis

  • Objective: To determine the concentration of this compound in plasma and brain tissue over time following systemic administration.

  • Materials:

    • This compound formulation

    • Experimental animals (e.g., mice or rats)

    • Blood collection tubes (with anticoagulant)

    • Tools for brain tissue dissection

    • Homogenizer

    • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Procedure:

    • Administer the this compound formulation to the animals via the desired route (e.g., IP, IV, or oral gavage).

    • At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) after administration, euthanize a cohort of animals.

    • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant.

    • Centrifuge the blood to separate the plasma.

    • Perfuse the animals with ice-cold saline to remove blood from the brain.

    • Dissect the brain and weigh it.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract this compound from the plasma and brain homogenates using an appropriate solvent precipitation or solid-phase extraction method.

    • Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.

    • Plot the concentration-time profiles for both plasma and brain and calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).

IV. Visualization of Signaling Pathways and Workflows

This section provides diagrams to visually represent key concepts related to this compound.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R_3C4HPG This compound mGluR4 mGluR4 R_3C4HPG->mGluR4 Binds to G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Ion Channels & Gene Expression PKA->Downstream Phosphorylates

Figure 1: Simplified signaling pathway of this compound via the mGluR4 receptor.

Experimental_Workflow cluster_formulation Formulation & Administration cluster_assessment In Vivo Assessment cluster_analysis Data Analysis & Interpretation Formulation Prepare this compound Formulation Administration Administer to Animal Model Formulation->Administration Behavior Behavioral Assays Administration->Behavior PK Pharmacokinetic Studies (Blood & Brain Sampling) Administration->PK PD Pharmacodynamic Biomarker Analysis Administration->PD Stats Statistical Analysis Behavior->Stats Quantification LC-MS/MS Quantification of this compound PK->Quantification PD->Stats Quantification->Stats Interpretation Interpretation of Efficacy & PK/PD Stats->Interpretation

Figure 2: General experimental workflow for in vivo studies of this compound.

References

Technical Support Center: Validating the Purity of (R)-3-carboxy-4-hydroxyphenylglycine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the purity of (R)-3-carboxy-4-hydroxyphenylglycine samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of (R)-3-carboxy-4-hydroxyphenylglycine?

The primary techniques for assessing the purity of (R)-3-carboxy-4-hydroxyphenylglycine are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Chiral HPLC is essential for determining the enantiomeric purity, i.e., quantifying the amount of the undesired (S)-enantiomer. qNMR is a powerful method for determining the absolute purity of the compound against a certified reference standard and can identify and quantify other organic impurities.

Q2: What are the potential impurities in a sample of (R)-3-carboxy-4-hydroxyphenylglycine?

Potential impurities can originate from the synthesis process or degradation. These may include:

  • Enantiomeric Impurity: The (S)-3-carboxy-4-hydroxyphenylglycine enantiomer.

  • Starting Materials and Intermediates: Unreacted precursors from the chemical synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Arising from hydrolysis, oxidation, or photolysis. Forced degradation studies can help identify these.[1][2][3]

  • Residual Solvents: Solvents used in the synthesis and purification process.

Q3: What are the typical acceptance criteria for the purity of (R)-3-carboxy-4-hydroxyphenylglycine?

Acceptance criteria for purity are typically established based on regulatory guidelines and the intended use of the compound. For active pharmaceutical ingredients (APIs) and their intermediates, stringent limits are required. According to ICH guidelines, for enantiomeric impurities, the general rules for other impurities are often applied.[4] For new drug substances, the identification threshold for an impurity can be as low as 0.1% depending on the maximum daily dose.[5][6] A typical specification for a high-purity research-grade sample might be ≥98% chemical purity by HPLC and ≥99% enantiomeric excess (e.e.).

Troubleshooting Guides

Chiral HPLC Analysis

Issue 1: Poor or no separation of enantiomers.

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are good starting points for amino acid derivatives.[7][8]

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution:

      • Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.

      • In reversed-phase chromatography, vary the concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

      • Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution.

  • Possible Cause: Incorrect temperature.

    • Solution: Optimize the column temperature. Lower temperatures often improve chiral resolution.

Issue 2: Peak tailing or broad peaks.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a competing amine (e.g., triethylamine) or acid (e.g., acetic acid) to the mobile phase to block active sites on the stationary phase.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Drifting baseline.

  • Possible Cause: Column not properly equilibrated.

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.

  • Possible Cause: Contaminated mobile phase or column.

    • Solution: Use fresh, high-purity solvents and filter the mobile phase. If the column is contaminated, flush it with a strong solvent.

Quantitative NMR (qNMR) Analysis

Issue 1: Inaccurate purity determination.

  • Possible Cause: Incorrect integration of signals.

    • Solution: Ensure proper phasing and baseline correction of the spectrum. Integrate a well-resolved signal of the analyte that does not overlap with impurity or solvent signals.

  • Possible Cause: Inaccurate weighing of the sample or internal standard.

    • Solution: Use a calibrated analytical balance and ensure accurate weight measurements.

  • Possible Cause: Incomplete relaxation of nuclei.

    • Solution: Use a sufficiently long relaxation delay (D1) in the NMR acquisition parameters (typically 5 times the longest T1 relaxation time of the signals of interest).

Issue 2: Overlapping signals of the analyte and impurities.

  • Possible Cause: Insufficient spectral resolution.

    • Solution: Use a higher field strength NMR spectrometer if available. Alternatively, 2D NMR techniques like COSY or HSQC can help to identify and resolve overlapping signals.

  • Possible Cause: Poor choice of solvent.

    • Solution: Test different deuterated solvents to see if the chemical shifts of the analyte and impurities can be resolved.

Data Presentation

Table 1: Typical Purity Specifications for (R)-3-carboxy-4-hydroxyphenylglycine

ParameterMethodSpecification
Chemical PurityHPLC (UV, 280 nm)≥ 98.0%
Enantiomeric PurityChiral HPLC≥ 99.0% e.e.
(S)-EnantiomerChiral HPLC≤ 0.5%
Individual Unspecified ImpurityHPLC≤ 0.1%
Total ImpuritiesHPLC≤ 1.0%
Residual SolventsGC-HSPer ICH Q3C

Table 2: Example of Batch Analysis Data

Batch NumberChemical Purity (%)Enantiomeric Purity (% e.e.)(S)-Enantiomer (%)Largest Unspecified Impurity (%)Total Impurities (%)
A-00199.299.50.250.080.45
A-00298.999.30.350.120.60
B-00199.599.80.100.050.25

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-carboxy-4-hydroxyphenylglycine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Chiral stationary phase: A polysaccharide-based column such as Chiralcel OD-H (250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase A: Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Additive: Trifluoroacetic acid (TFA)

  • Sample Diluent: Mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:TFA (e.g., 80:20:0.1, v/v/v). Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the (R)-3-carboxy-4-hydroxyphenylglycine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

  • Quantification: The percentage of the (S)-enantiomer is calculated based on the peak areas of the two enantiomers.

Quantitative NMR (qNMR) Method for Absolute Purity

Objective: To determine the absolute purity of a (R)-3-carboxy-4-hydroxyphenylglycine sample using an internal standard.[9][10][11][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent: DMSO-d6

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Sample: (R)-3-carboxy-4-hydroxyphenylglycine

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (R)-3-carboxy-4-hydroxyphenylglycine sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6 to the NMR tube and dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with the following parameters:

      • Pulse Program: zg30 (or equivalent single 30° pulse)

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 30 s

      • Acquisition Time (AQ): 4 s

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration and Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal of (R)-3-carboxy-4-hydroxyphenylglycine (e.g., an aromatic proton).

    • Integrate the signal of the internal standard (maleic acid, singlet at ~6.3 ppm).

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_qnmr qNMR Analysis cluster_report Final Purity Validation Sample (R)-3-carboxy-4-hydroxyphenylglycine Sample HPLC_Prep Prepare Mobile Phase & Sample Sample->HPLC_Prep qNMR_Prep Prepare Sample with Internal Standard Sample->qNMR_Prep HPLC_Run Inject and Run HPLC HPLC_Prep->HPLC_Run HPLC_Data Analyze Chromatogram HPLC_Run->HPLC_Data HPLC_Result Determine Enantiomeric Purity HPLC_Data->HPLC_Result Final_Report Combine Results & Report Purity HPLC_Result->Final_Report qNMR_Run Acquire 1H NMR Spectrum qNMR_Prep->qNMR_Run qNMR_Data Process and Integrate Spectrum qNMR_Run->qNMR_Data qNMR_Result Calculate Absolute Purity qNMR_Data->qNMR_Result qNMR_Result->Final_Report Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chiral Separation Cause1 Inappropriate CSP Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Solution1 Screen Different CSPs Cause1->Solution1 Solution2 Optimize Mobile Phase Composition Cause2->Solution2 Solution3 Adjust Column Temperature Cause3->Solution3

References

Technical Support Center: (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to minimize variability in experiments involving (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG).

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-Carboxy-4-hydroxyphenylglycine (this compound) and what is its primary mechanism of action?

(R)-3-Carboxy-4-hydroxyphenylglycine, abbreviated as this compound, is a phenylglycine derivative used in neuroscience research to study metabotropic glutamate receptors (mGluRs). A critical point to note is the conflicting evidence regarding its precise mechanism of action, which can be a significant source of experimental variability. While some studies have characterized it as an antagonist of Group I mGluRs (specifically mGluR1a), others have reported agonist activity at Group II mGluRs.[1][2][3] This dual activity profile necessitates careful experimental design and data interpretation. The structurally related (S)-enantiomer, (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), has been more extensively studied and also exhibits this mixed pharmacology, acting as a competitive antagonist at mGluR1a and an agonist at mGluR2.[2][4]

Q2: How should I prepare and store this compound solutions to ensure stability and minimize variability?

Proper handling of this compound is crucial for reproducible results. While specific stability data for the (R)-enantiomer is not extensively published, general guidelines for similar phenylglycine derivatives should be followed.

  • Solubility: this compound is sparingly soluble in water. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent.[3] The related compound, (RS)-3-Hydroxyphenylglycine, has a solubility of approximately 5 mg/mL in DMSO and about 10 mg/mL in PBS (pH 7.2).[3] It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in aqueous buffers for final experimental concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid off-target effects.

  • Storage: Store the solid compound at -20°C for long-term stability.[3] Once dissolved, it is best to prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3]

Q3: What are the expected outcomes of applying this compound in common experimental assays?

Given the mixed pharmacological profile, the observed effect of this compound will highly depend on the experimental system and the specific mGluR subtypes expressed.

  • In systems predominantly expressing Group I mGluRs (e.g., mGluR1a): You would expect this compound to act as an antagonist, blocking the effects of a known Group I agonist (like DHPG) on downstream signaling, such as intracellular calcium mobilization or phosphoinositide hydrolysis.[4]

  • In systems with significant Group II mGluR expression (e.g., mGluR2): this compound may act as an agonist, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2][4]

It is essential to characterize the mGluR expression profile of your experimental model to predict and interpret the effects of this compound accurately.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected pharmacological effects.

Potential Cause: The most likely reason for variability is the mixed agonist/antagonist profile of this compound. The net effect will depend on the relative expression levels of Group I and Group II mGluRs in the specific cells or tissue being studied.

Troubleshooting Steps:

  • Characterize Your System: If not already known, determine the expression profile of mGluR subtypes in your experimental model using techniques like qPCR, western blotting, or immunohistochemistry.

  • Use Selective Ligands: To dissect the observed effects, use more selective antagonists for Group I (e.g., LY367385 for mGluR1, MPEP for mGluR5) and selective agonists for Group II (e.g., LY379268) in parallel experiments.

  • Concentration-Response Curves: Perform detailed concentration-response curves for this compound. Its potency as an antagonist at mGluR1a and as an agonist at mGluR2 may differ significantly, and the observed effect could be concentration-dependent.

  • Control for Enantiomeric Purity: Ensure the purity of your this compound sample, as contamination with the (S)-enantiomer could influence the results.

Issue 2: Poor solubility or precipitation of the compound in aqueous buffers.

Potential Cause: this compound has limited aqueous solubility.

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.

  • Dilution Method: When diluting the DMSO stock into your aqueous experimental buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.1%) to avoid solvent effects.

  • Fresh Preparations: Prepare fresh dilutions from the stock for each experiment to avoid precipitation that may occur over time.

Issue 3: High background or off-target effects in cell-based assays.

Potential Cause: High concentrations of the compound or the solvent (DMSO) can lead to non-specific effects or cytotoxicity.

Troubleshooting Steps:

  • Determine Optimal Concentration Range: Conduct a concentration-response experiment to identify the lowest effective concentration of this compound for your desired effect.

  • Vehicle Control: Always include a vehicle control (buffer with the same final concentration of DMSO) to account for any effects of the solvent.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound and DMSO used are not cytotoxic.

Data Presentation

Table 1: Pharmacological Profile of (S)-4-Carboxy-3-hydroxyphenylglycine (a closely related compound)

mGluR SubtypeActivityAssayPotency (μM)Reference
mGluR1aAntagonistInhibition of glutamate-stimulated phosphoinositide hydrolysisIC50: 15 ± 3[2][4]
mGluR1aBinding AffinityDisplacement of [3H]glutamateEC50: 5 ± 1[2][4]
mGluR2AgonistInhibition of forskolin-stimulated cAMP formationEC50: 21 ± 4[2][4]
mGluR5aAntagonistInhibition of L-glutamate-induced Ca2+ releaseKB: 316 ± 43[5]

Note: Data for the (R)-enantiomer is limited; the data for the (S)-enantiomer is presented to illustrate the mixed pharmacological profile of this class of compounds.

Experimental Protocols

Protocol 1: General Method for Assessing mGluR Activity using Calcium Imaging

This protocol provides a general framework for measuring the effect of this compound on intracellular calcium mobilization, a hallmark of Group I mGluR activation.

  • Cell Preparation:

    • Plate cells expressing the mGluR of interest (e.g., HEK293 cells stably expressing mGluR1a) onto 96-well, black-walled, clear-bottom plates.

    • Culture cells to an appropriate confluency (typically 80-90%).

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound and a standard mGluR agonist (e.g., DHPG) in the assay buffer. Include a vehicle control (buffer with DMSO).

  • Calcium Flux Assay:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure intracellular calcium changes.

    • To test for antagonist activity:

      • Establish a baseline fluorescence reading.

      • Add varying concentrations of this compound and incubate for a predetermined time (e.g., 5-15 minutes).

      • Add a concentration of a standard agonist that elicits a submaximal response (e.g., EC80 of DHPG).

      • Measure the fluorescence signal over time.

    • To test for agonist activity:

      • Establish a baseline fluorescence reading.

      • Add varying concentrations of this compound.

      • Measure the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For antagonist activity, calculate the percentage inhibition of the agonist response.

    • Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine IC50 or EC50 values.

Mandatory Visualizations

G cluster_0 Group I mGluR Signaling cluster_1 Group II mGluR Signaling R-3C4HPG_ant This compound (Antagonist) mGluR1/5 mGluR1/5 R-3C4HPG_ant->mGluR1/5 Blocks Agonist Glutamate / DHPG Agonist->mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 PLC Phospholipase C (PLC) Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC R-3C4HPG_ag This compound (Agonist) mGluR2/3 mGluR2/3 R-3C4HPG_ag->mGluR2/3 Gi/o Gi/o mGluR2/3->Gi/o AC Adenylyl Cyclase (AC) Gi/o->AC cAMP cAMP AC->cAMP Inhibits production

Caption: Dual signaling pathways of this compound at mGluRs.

G Start Start Experiment Prepare_Cells Prepare Cell/Tissue Model Start->Prepare_Cells Prepare_Compound Prepare this compound Solution (from DMSO stock) Start->Prepare_Compound Assay Perform Assay (e.g., Calcium Imaging, Electrophysiology) Prepare_Cells->Assay Prepare_Compound->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Data_Analysis Analyze Data (Concentration-Response Curve) Data_Acquisition->Data_Analysis Interpretation Interpret Results (Consider mixed pharmacology) Data_Analysis->Interpretation End End Interpretation->End

Caption: General experimental workflow for this compound.

Caption: Troubleshooting decision tree for this compound.

References

Addressing poor cell viability in (R)-3C4HPG treated cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of poor cell viability in cultures treated with (R)-3C4HPG. Our resources are designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as an N-methyl-D-aspartate (NMDA) receptor antagonist[1]. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neurotransmission. Under normal physiological conditions, these receptors are blocked by magnesium ions. Their activation allows for the influx of calcium ions, a key event in many cellular signaling cascades.

Q2: Why am I observing high levels of cell death in my cultures treated with this compound?

A2: While often used for their neuroprotective effects, NMDA receptor antagonists can paradoxically induce cytotoxicity, particularly at high concentrations. This can be due to a disruption of the natural balance of glutamatergic signaling, which is essential for normal cell function. Additionally, excessive blockade of NMDA receptors can lead to cell death[2]. It is also crucial to ensure the purity and correct identification of the compound, as off-target effects or contamination can contribute to poor cell viability.

Q3: Could the observed cytotoxicity be due to off-target effects or mistaken compound identity?

A3: This is a possibility. The nomenclature of similar compounds, such as mGluR agonists like (S)-4C3HPG, can lead to confusion. While this compound is identified as an NMDA receptor antagonist, it is worth considering the possibility of a compound mix-up. The effects of metabotropic glutamate receptor (mGluR) agonists on cell viability are complex; for instance, activation of group I mGluRs can reduce apoptosis but increase necrotic cell death in certain conditions[3]. If you suspect a compound identity issue, we recommend verifying the compound through analytical methods.

Q4: What are some general causes of poor cell viability in cell culture experiments?

A4: Beyond the effects of your specific compound, poor cell viability can stem from a variety of factors including microbial contamination (bacteria, fungi, mycoplasma), incorrect media formulation, poor quality of serum, over-confluency, an excessive number of passages, or environmental stressors such as incorrect temperature or CO2 levels.

Troubleshooting Guides

Problem 1: High Cell Death After this compound Treatment

Possible Cause 1: Inappropriate Compound Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. High concentrations of NMDA receptor antagonists can be toxic to cells[2][4].

Possible Cause 2: Excitotoxicity from the Compound Itself

  • Solution: While an antagonist, high concentrations or specific cellular contexts can lead to imbalances in ion homeostasis, resulting in cell death. Lowering the concentration is the first step. Also, ensure your culture medium has the appropriate ionic balance.

Possible Cause 3: Contamination of the Compound or Culture

  • Solution: Ensure the sterility of your compound stock solution. Test your cell cultures for common contaminants like mycoplasma.

Problem 2: Inconsistent Results Between Experiments

Possible Cause 1: Variability in Cell Health and Density

  • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Cells that are too sparse or overly confluent can respond differently to treatment.

Possible Cause 2: Degradation of the Compound

  • Solution: Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting point for NMDA receptor antagonists like MK-801 has been in the range of 200-400 µM, so a range around this could be a starting point, for example, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM[4]. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Assessing the Type of Cell Death (Apoptosis vs. Necrosis)
  • Treatment: Treat cells with a concentration of this compound that was found to induce significant cell death in Protocol 1. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., a high concentration of hydrogen peroxide).

  • Staining: Use a commercially available apoptosis/necrosis detection kit (e.g., Annexin V and Propidium Iodide). Follow the manufacturer's protocol for staining.

  • Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.

    • Apoptotic cells: Annexin V positive, Propidium Iodide negative.

    • Necrotic cells: Annexin V and Propidium Iodide positive.

    • Live cells: Annexin V and Propidium Iodide negative.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
1098 ± 4.8
5092 ± 6.1
10075 ± 7.3
25048 ± 5.9
50021 ± 4.2
10005 ± 2.1

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Next Steps start Start: Poor Cell Viability Observed seed Seed Cells in 96-well Plate start->seed prep_compound Prepare this compound Dilutions seed->prep_compound treat Treat Cells with Compound prep_compound->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Dose-Response Data assay->analyze optimize Optimize Concentration analyze->optimize Determine IC50 apoptosis_assay Perform Apoptosis/Necrosis Assay optimize->apoptosis_assay If significant death end Proceed with Optimized Protocol optimize->end If viability improves apoptosis_assay->end

Caption: Troubleshooting workflow for addressing poor cell viability.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nmda_receptor NMDA Receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx Normally allows r_3c4hpg This compound r_3c4hpg->nmda_receptor Antagonizes glutamate Glutamate glutamate->nmda_receptor Activates downstream Downstream Signaling (e.g., Calpain activation) ca_influx->downstream cell_death Cell Death downstream->cell_death Can lead to

Caption: Simplified NMDA receptor signaling pathway.

Decision_Tree q1 High cell death observed? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is compound concentration >100µM? a1_yes->q2 res1 Proceed with experiment a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res2 Perform dose-response to lower concentration a2_yes->res2 q3 Is there still high cell death? a2_no->q3 res2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Check for contamination (Mycoplasma, etc.) a3_yes->q4 res3 Use optimized lower concentration a3_no->res3

Caption: Decision tree for troubleshooting cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of (R)-3C4HPG and (S)-3C4HPG Stereoisomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential pharmacological effects of (R)- and (S)-3,4-dicarboxyphenylglycine, highlighting their distinct receptor targets and functional outcomes.

The stereoisomers of 3,4-dicarboxyphenylglycine (3C4HPG), (R)-3C4HPG and (S)-3C4HPG, exhibit markedly different pharmacological profiles, a crucial consideration for researchers in neuroscience and drug development. This guide provides a comprehensive comparison of their activities, supported by experimental data, to elucidate their distinct mechanisms of action and potential therapeutic applications. The primary divergence in their activity lies in their principal molecular targets: (S)-3C4HPG is a potent and selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), whereas this compound functions as an antagonist of the AMPA receptor.[1][2]

Quantitative Comparison of Stereoisomer Activity

The differing affinities and potencies of (R)- and (S)-3C4HPG at their respective primary targets are summarized below.

CompoundPrimary TargetActivityQuantitative MetricValueReference
(S)-3C4HPG mGluR8aAgonistEC5031 nM[1][3]
This compound AMPA ReceptorAntagonistApparent Kd77 µM[2]

Functional Effects and Therapeutic Potential

The distinct molecular activities of the 3C4HPG stereoisomers translate into different physiological and potential therapeutic effects.

(S)-3C4HPG , as a selective mGluR8a agonist, has demonstrated neuroprotective and anticonvulsant properties. The activation of group III metabotropic glutamate receptors, including mGluR8a, is generally associated with the modulation of neurotransmitter release and a reduction in neuronal excitability. This has led to investigations into its potential for treating conditions such as epilepsy and anxiety.

Conversely, This compound 's role as an AMPA receptor antagonist also confers it with anticonvulsant effects. AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their blockade can reduce excessive neuronal firing characteristic of seizures.

Interestingly, the racemic mixture, (RS)-3,4-DCPG, which contains both isomers, has been shown to be a mixed AMPA antagonist and mGluR8 agonist.[4] This dual action may offer synergistic effects in certain neurological conditions.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of the 3C4HPG stereoisomers.

mGluR8a Functional Assay for (S)-3C4HPG

The agonist activity of (S)-3C4HPG at the human mGluR8a receptor was determined using a functional assay in a recombinant cell line.[1]

  • Cell Line: AV12-664 cells stably co-expressing the human mGluR8a receptor and a rat glutamate/aspartate transporter.

  • Assay Principle: Measurement of the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. mGluR8a is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • Procedure:

    • Cells are incubated with forskolin to stimulate cAMP production.

    • Varying concentrations of (S)-3C4HPG are added to the cells.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive binding assay or a reporter gene assay.

    • The concentration of (S)-3C4HPG that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is determined as the EC50 value.

AMPA Receptor Antagonism Assay for this compound

The antagonist activity of this compound at AMPA receptors was characterized using electrophysiological recordings from neonatal rat motoneurons.[2]

  • Preparation: Spinal cord preparations from neonatal rats.

  • Technique: Extracellular recording of motoneuronal depolarizations.

  • Procedure:

    • A stable baseline response to the application of the AMPA receptor agonist, AMPA, is established.

    • This compound is bath-applied at various concentrations.

    • The depolarizing response to AMPA is re-measured in the presence of this compound.

    • The concentration of this compound that produces a 50% reduction in the AMPA-induced depolarization is used to calculate the apparent dissociation constant (Kd).

In Vivo Anticonvulsant Activity Assay

The anticonvulsant effects of both stereoisomers have been evaluated in a model of audiogenic seizures.[5][6][7][8]

  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.

  • Procedure:

    • Mice are administered the test compound (e.g., this compound or (S)-3C4HPG) via a specified route (e.g., intraperitoneal or intracerebroventricular injection).

    • After a predetermined time, the mice are exposed to a high-intensity acoustic stimulus (e.g., a 15 kHz tone).[9]

    • The occurrence and severity of seizures are observed and scored. The typical seizure progression includes wild running, clonic seizures, and tonic-clonic seizures.

    • The dose of the compound that protects 50% of the animals from seizures (ED50) can be determined.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological targets of (R)- and (S)-3C4HPG result in the modulation of different signaling pathways.

(S)-3C4HPG activates the Gi/o signaling cascade through its agonism at mGluR8a receptors. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on protein kinase A (PKA) and other effectors. This pathway is crucial in modulating synaptic transmission, primarily through the inhibition of neurotransmitter release.

G Signaling Pathway of (S)-3C4HPG S_3C4HPG (S)-3C4HPG mGluR8a mGluR8a Receptor S_3C4HPG->mGluR8a activates Gi_o Gi/o Protein mGluR8a->Gi_o couples to AC Adenylyl Cyclase Gi_o->AC inhibits Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release directly inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates PKA->Neurotransmitter_Release modulates

Caption: (S)-3C4HPG signaling via the mGluR8a receptor.

This compound acts as a competitive antagonist at the ligand-binding domain of AMPA receptors. By blocking the binding of the endogenous agonist glutamate, it prevents the opening of the ion channel associated with the receptor. This directly inhibits the influx of sodium and calcium ions that mediate fast excitatory postsynaptic potentials.

G Mechanism of Action of this compound cluster_AMPA AMPA Receptor AMPA_receptor Ligand-Binding Domain Ion_channel Ion Channel AMPA_receptor->Ion_channel opens Depolarization Neuronal Depolarization Ion_channel->Depolarization leads to Glutamate Glutamate Glutamate->AMPA_receptor binds to R_3C4HPG This compound R_3C4HPG->AMPA_receptor blocks

Caption: this compound antagonism at the AMPA receptor.

Experimental Workflow for Stereoisomer Comparison

A logical workflow for comparing the activity of the two stereoisomers would involve a series of in vitro and in vivo experiments to confirm their distinct pharmacological profiles.

G Experimental Workflow for Stereoisomer Comparison cluster_invitro cluster_invivo start Synthesize and Purify (R)- and (S)-3C4HPG in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Functional Assays in_vitro->in_vivo binding_assay Receptor Binding Assays (mGluRs and AMPA) in_vitro->binding_assay functional_assay Functional Assays (cAMP and Electrophysiology) in_vitro->functional_assay anticonvulsant_model Anticonvulsant Model (e.g., DBA/2 mice) in_vivo->anticonvulsant_model other_models Other Behavioral Models (e.g., anxiety, pain) in_vivo->other_models conclusion Comparative Analysis and Conclusion binding_assay->conclusion functional_assay->conclusion anticonvulsant_model->conclusion other_models->conclusion

Caption: A workflow for comparing (R)- and (S)-3C4HPG.

References

A Comparative Guide to Enantiomeric Purity Analysis of (R)-3-Chloro-4-hydroxyphenylglycine by Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. (R)-3-Chloro-4-hydroxyphenylglycine ((R)-3C4HPG), a non-proteinogenic amino acid, is a key chiral building block in the synthesis of various pharmaceutical compounds. Accurate determination of its enantiomeric purity is paramount to guarantee the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for the enantiomeric purity analysis of this compound. The comparison is supported by detailed experimental protocols and performance data to assist in selecting the most suitable method for specific analytical needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the enantioseparation of non-racemic mixtures. The direct approach, utilizing a chiral stationary phase (CSP), is often preferred due to its simplicity and broad applicability. For aromatic amino acids like 3C4HPG, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Performance Comparison of Chiral HPLC Methods

The selection of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Below is a comparison of potential chiral HPLC methods for the analysis of this compound, with performance data extrapolated from studies on structurally similar aromatic amino acids and phenylglycine derivatives.

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-based CSP
Chiral Stationary Phase Astec CHIROBIOTIC™ TDaicel CHIRALPAK® AD-H
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Analysis Time ~15 min~20 min
Resolution (Rs) > 2.0> 1.8
Selectivity (α) > 1.5> 1.4
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.05%
Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a direct enantioseparation method using a macrocyclic glycopeptide-based chiral stationary phase.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC™ T (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The (S)-enantiomer is expected to elute first on this type of column.

  • Calculate the enantiomeric purity by determining the peak area percentages of the two enantiomers.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Alternative Methods for Enantiomeric Purity Analysis

While chiral HPLC is a robust and widely used technique, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for the enantiomeric analysis of amino acids.

Gas Chromatography (GC)

Chiral GC analysis of amino acids typically requires a derivatization step to increase their volatility and thermal stability. This indirect method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral GC column.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption for the enantioseparation of amino acids. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

Performance Comparison of Alternative Methods

The following table compares the key performance characteristics of GC and CE for the enantiomeric analysis of this compound.

ParameterGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation of volatile diastereomeric derivativesDifferential migration in an electric field with a chiral selector
Derivatization Required (e.g., esterification followed by acylation)Not typically required
Stationary/Selector Chiral capillary column (e.g., Chirasil-Val)Chiral selector in buffer (e.g., cyclodextrins)
Analysis Time ~30 min~25 min
Resolution (Rs) > 2.5> 2.0
Sensitivity High (with FID or MS detector)Moderate (with UV detector)
Advantages High resolution and sensitivityLow sample/reagent consumption, high efficiency
Disadvantages Derivatization step can be complex and time-consumingLower sensitivity compared to GC-MS
Experimental Protocol: Chiral Gas Chromatography (GC-MS)

This protocol outlines an indirect method for the enantiomeric analysis of this compound after derivatization.

1. Derivatization:

  • Esterification: React the this compound sample with an acidic alcohol (e.g., 3M HCl in isopropanol) to form the isopropyl ester.

  • Acylation: Subsequently, react the ester with an acylating agent (e.g., trifluoroacetic anhydride) to form the N-trifluoroacetyl derivative.

2. Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and equipped with a chiral capillary column.

3. GC-MS Conditions:

  • Column: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 180 °C at 4 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

4. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the diastereomeric derivatives on the chiral column.

  • Identify the peaks corresponding to the derivatives of the (R)- and (S)-enantiomers.

  • Quantify the enantiomeric purity based on the peak areas in the chromatogram.

G Experimental Workflow for Chiral GC-MS Analysis cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis ester Esterification acyl Acylation ester->acyl inject Inject Derivatized Sample acyl->inject separate Separation on Chiral Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity analysis by chiral GC-MS.

Experimental Protocol: Chiral Capillary Electrophoresis (CE)

This protocol describes a direct method for the enantioseparation of this compound using a chiral selector.

1. Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV-Vis detector.

2. CE Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length)

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin.

  • Applied Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

3. Sample Preparation:

  • Dissolve the this compound sample in the BGE to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

4. Analysis:

  • Inject the sample into the CE system.

  • The enantiomers will migrate at different velocities due to their interaction with the chiral selector.

  • Determine the enantiomeric purity based on the corrected peak areas in the electropherogram.

G Experimental Workflow for Chiral CE Analysis cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis dissolve Dissolve this compound in BGE filter Filter through 0.22 µm filter dissolve->filter inject Inject Sample filter->inject separate Electrophoretic Separation inject->separate detect UV Detection at 214 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for enantiomeric purity analysis by chiral CE.

Conclusion

The choice of the analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.

  • Chiral HPLC is a versatile and robust method that often allows for direct analysis without derivatization, making it a preferred choice for routine quality control.

  • Chiral GC-MS provides excellent resolution and high sensitivity but requires a derivatization step, which can add complexity to the workflow.

  • Chiral CE is a high-efficiency technique with low sample and reagent consumption, making it an attractive alternative, particularly when sample volume is limited.

By carefully considering the advantages and disadvantages of each technique, researchers and drug development professionals can select the most appropriate method to ensure the enantiomeric purity and quality of this compound and its downstream pharmaceutical products.

(R)-3C4HPG: A Comparative Analysis of its Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-3-carboxy-4-hydroxyphenylglycine's Interaction with Glutamate Receptor Subtypes, Supported by Experimental Data.

(R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). Understanding its selectivity and cross-reactivity with the diverse family of glutamate receptors is crucial for its use as a pharmacological tool and for potential therapeutic development. This guide provides a comparative analysis of this compound's interaction with various glutamate receptors, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways.

Comparison of this compound Activity Across Glutamate Receptors

This compound has been primarily characterized as a ligand for Group II metabotropic glutamate receptors, where it exhibits antagonist activity. Its cross-reactivity with other mGluR subtypes and the ionotropic glutamate receptors (AMPA, NMDA, and kainate) is less extensively documented. The following table summarizes the available data on the activity of this compound and its enantiomer, (S)-3C4HPG, for comparative purposes.

Receptor SubtypeLigandActivityPotency (IC₅₀/EC₅₀/Kᵢ)Reference
Metabotropic Glutamate Receptors (mGluRs)
Group I
mGluR1This compoundNo reported agonist activity-[1]
(S)-3C4HPGAntagonistpA₂ = 4.38 (as (RS)-4C3HPG)[1]
mGluR5This compoundData not available-
(S)-3C4HPGWeak Antagonist-[2]
Group II
mGluR2This compoundAntagonist Kᵢ ~ 100 µM (estimated)[1]
(S)-3C4HPGAgonistEC₅₀ = 10 µM[1]
mGluR3This compoundData not available-
Group III
mGluR4This compoundNo reported agonist activity-[1]
(S)-3C4HPGNo reported agonist activity-[1]
mGluR6, 7, 8This compoundData not available-
Ionotropic Glutamate Receptors (iGluRs)
AMPAPhenylglycine DerivativesGenerally low affinity-[3][4]
NMDAPhenylglycine DerivativesSome derivatives show weak antagonist activity at the glycine site-[5]
KainatePhenylglycine DerivativesGenerally low affinity-[3]

Note: Data for this compound is limited. The table includes data for the (S)-enantiomer and related phenylglycine derivatives to provide context. The potency of this compound at mGluR2 is an estimation based on qualitative descriptions in the literature.[1] The lack of comprehensive screening data for this compound across all glutamate receptor subtypes is a notable gap in the current literature.

Signaling Pathways of Glutamate Receptors

To understand the functional implications of this compound's interactions, it is essential to consider the distinct signaling pathways activated by different glutamate receptor families.

cluster_mGluR Metabotropic Glutamate Receptors mGluR_I Group I (mGluR1, mGluR5) Gq Gαq/11 mGluR_I->Gq mGluR_II Group II (mGluR2, mGluR3) Gi Gαi/o mGluR_II->Gi mGluR_III Group III (mGluR4, 6, 7, 8) mGluR_III->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Gi->AC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP AC->cAMP

Figure 1. Signaling pathways of metabotropic glutamate receptors.

Group I mGluRs couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] In contrast, Group II and III mGluRs are coupled to Gαi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[6]

cluster_iGluR Ionotropic Glutamate Receptors AMPA AMPA Receptor Na_Influx Na⁺ Influx AMPA->Na_Influx NMDA NMDA Receptor NMDA->Na_Influx Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx Kainate Kainate Receptor Kainate->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization

Figure 2. Ionotropic glutamate receptor signaling.

Ionotropic glutamate receptors are ligand-gated ion channels. AMPA and kainate receptors primarily mediate fast excitatory neurotransmission through the influx of Na⁺ ions, leading to membrane depolarization.[7] NMDA receptors are unique in that they require both glutamate and a co-agonist (glycine or D-serine) for activation and are subject to a voltage-dependent block by Mg²⁺.[8][9] Upon activation and relief of the Mg²⁺ block, NMDA receptors allow the influx of both Na⁺ and Ca²⁺, the latter acting as an important second messenger.[10]

Experimental Protocols

The cross-reactivity and selectivity of compounds like this compound are determined using a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for mGluR2

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human mGluR2.

  • Radioligand: [³H]-LY341495 or other suitable mGluR2-selective radioligand.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand for Non-specific Binding: L-glutamate (10 mM).

  • 96-well microplates and glass fiber filters.

Procedure:

  • Incubation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubate the plates at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.[3][11]

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the functional effect of a compound on ion channel activity in response to an agonist.

Materials:

  • HEK293 cells expressing the desired glutamate receptor subtype.

  • External Solution: Containing appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Internal Solution (for patch pipette): Containing appropriate ions (e.g., KCl or CsCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • Agonist: Glutamate or a selective agonist for the receptor being tested.

  • Test Compound: this compound.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Culture: Plate cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Patch Pipette: Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[12][13][14]

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -70 mV.

  • Agonist Application: Apply the agonist to the cell to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with different concentrations of this compound to measure its inhibitory effect on the agonist-induced current.

  • Data Analysis: Plot the agonist-induced current as a function of the antagonist concentration to determine the IC₅₀ value.

cluster_workflow Receptor Cross-Reactivity Screening Workflow start Start: Test Compound (this compound) primary_assay Primary Screen: Radioligand Binding Assays (e.g., mGluR2, mGluR1, etc.) start->primary_assay data_analysis1 Data Analysis: Determine IC₅₀/Kᵢ values primary_assay->data_analysis1 hit_identification Identify 'Hits' (Significant Binding Affinity) data_analysis1->hit_identification secondary_assay Secondary Screen: Functional Assays (e.g., Electrophysiology, cAMP assay) hit_identification->secondary_assay Active end End hit_identification->end Inactive data_analysis2 Data Analysis: Determine IC₅₀/EC₅₀ values and mode of action (agonist/antagonist) secondary_assay->data_analysis2 selectivity_profile Generate Selectivity Profile data_analysis2->selectivity_profile selectivity_profile->end

Figure 3. A typical experimental workflow for assessing receptor cross-reactivity.

Conclusion

The available data suggest that this compound is an antagonist with some selectivity for the mGluR2 receptor. However, a comprehensive understanding of its cross-reactivity profile is hampered by the lack of extensive screening against all glutamate receptor subtypes. The stereoisomer, (S)-3C4HPG, exhibits distinct pharmacology as an agonist at mGluR2, highlighting the critical importance of stereochemistry in the activity of phenylglycine derivatives. Further research employing systematic binding and functional assays is necessary to fully elucidate the selectivity of this compound and its potential as a specific pharmacological tool for studying mGluR2 function. Researchers are encouraged to utilize the outlined experimental protocols to generate more comprehensive data and contribute to a clearer understanding of the pharmacology of this compound.

References

A Head-to-Head Comparison of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) and Other Phenylglycine Derivatives in Metabotropic Glutamate Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) and other key phenylglycine derivatives. This analysis focuses on their pharmacological activity at metabotropic glutamate receptors (mGluRs), supported by experimental data and detailed protocols.

Phenylglycine derivatives are a critical class of compounds for studying the function of metabotropic glutamate receptors, which are implicated in a wide range of neurological and psychiatric disorders. Understanding the distinct pharmacological profiles of these derivatives, including their stereoisomers, is paramount for the development of selective therapeutic agents. This guide specifically addresses the activity of the (R)-enantiomer of 3C4HPG in comparison to its more widely studied (S)-enantiomer and other notable phenylglycine derivatives.

Summary of Pharmacological Activity

The available experimental data indicates that, unlike its (S)-enantiomer, This compound exhibits no significant agonist or antagonist activity at the mGluR1, mGluR2, and mGluR4 subtypes at concentrations typically tested for other active phenylglycine derivatives[1]. This lack of activity for the (R)-isomer is a crucial finding, highlighting the stereoselectivity of these receptors. In contrast, the (S)-enantiomers of several phenylglycine derivatives, including (S)-3C4HPG, demonstrate potent and varied effects on mGluR subtypes.

The following tables summarize the quantitative data for various phenylglycine derivatives, providing a clear comparison of their potencies and activities.

Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR1α

CompoundIC50 (µM)pA2 ValueAntagonist Type
(S)-4-Carboxyphenylglycine ((S)-4CPG)65 ± 54.46Competitive
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)155 ± 38-Competitive
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)290 ± 47-Competitive
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)-4.38Competitive
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)-4.38Competitive
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) No definite activity observed --

Data compiled from Hayashi et al., 1994.[1]

Table 2: Agonist Activity of Phenylglycine Derivatives at mGluR2

CompoundEC50 (µM)
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)48 ± 5
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)97 ± 12
(S)-4-Carboxyphenylglycine ((S)-4CPG)577 ± 74
(R)-3-Hydroxyphenylglycine451 ± 93
(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) No definite activity observed

Data compiled from Hayashi et al., 1994.[1]

Experimental Protocols

The data presented in this guide is primarily based on in vitro assays using recombinant metabotropic glutamate receptors expressed in cell lines. The following are detailed methodologies for the key experiments cited.

Phosphoinositide (PI) Hydrolysis Assay (for mGluR1 activity)

This assay is used to determine the agonist or antagonist activity of compounds on Gq-coupled mGluRs, such as mGluR1, which activate the phospholipase C (PLC) signaling pathway.

Methodology:

  • Cell Culture and Receptor Expression: Chinese hamster ovary (CHO) cells are stably transfected with the cDNA encoding the desired mGluR subtype (e.g., mGluR1α).

  • Labeling with [³H]myo-inositol: Cells are incubated overnight in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Compound Incubation:

    • For Agonist Activity: The labeled cells are washed and incubated with various concentrations of the test compound.

    • For Antagonist Activity: The cells are pre-incubated with the antagonist compound for a specific period before the addition of a known agonist (e.g., L-glutamate).

  • Measurement of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total inositol phosphates (IPs) are separated by anion-exchange chromatography.

  • Data Analysis: The radioactivity of the eluted IPs is measured by liquid scintillation counting. For antagonists, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated. For competitive antagonists, a Schild plot analysis can be used to determine the pA2 value.

experimental_workflow_pi_hydrolysis cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis cell_culture CHO Cell Culture transfection Transfection with mGluR1α cell_culture->transfection labeling Labeling with [³H]myo-inositol transfection->labeling agonist_test Incubate with Agonist labeling->agonist_test antagonist_test Pre-incubate with Antagonist, then add Agonist labeling->antagonist_test ip_separation Inositol Phosphate Separation agonist_test->ip_separation antagonist_test->ip_separation scintillation Scintillation Counting ip_separation->scintillation data_analysis IC50 / pA2 Calculation scintillation->data_analysis

Fig. 1: Workflow for Phosphoinositide Hydrolysis Assay.
Cyclic AMP (cAMP) Accumulation Assay (for mGluR2 and mGluR4 activity)

This assay is employed to assess the activity of compounds on Gi/o-coupled mGluRs, such as mGluR2 and mGluR4, which inhibit adenylyl cyclase and thus reduce the production of cyclic AMP.

Methodology:

  • Cell Culture and Receptor Expression: CHO cells are stably transfected with the cDNA for the mGluR subtype of interest (e.g., mGluR2 or mGluR4).

  • Forskolin Stimulation: The cells are incubated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • Compound Incubation:

    • For Agonist Activity: The cells are co-incubated with forskolin and various concentrations of the test compound. An agonist will inhibit the forskolin-stimulated cAMP accumulation.

    • For Antagonist Activity: The cells are pre-incubated with the antagonist, followed by the addition of a known agonist and forskolin.

  • Measurement of cAMP: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive binding assay, often employing a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of cAMP produced is quantified. For agonists, the EC50 value (the concentration of agonist that produces 50% of its maximal inhibitory effect) is determined.

experimental_workflow_camp_assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis cell_culture CHO Cell Culture transfection Transfection with mGluR2/4 cell_culture->transfection forskolin Stimulate with Forskolin transfection->forskolin agonist_test Co-incubate with Agonist forskolin->agonist_test antagonist_test Pre-incubate with Antagonist, then add Agonist forskolin->antagonist_test camp_measurement Measure cAMP Levels (RIA/ELISA) agonist_test->camp_measurement antagonist_test->camp_measurement data_analysis EC50 Calculation camp_measurement->data_analysis mglu_signaling_pathways cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group2_3 Group II & III mGluRs (mGluR2,3,4,6,7,8) mGluR1 mGluR1/5 Gq Gq/11 mGluR1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_8->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Agonist1 Agonist Agonist1->mGluR1 Agonist2 Agonist Agonist2->mGluR2_8

References

Confirming the Specificity of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Comparative Analysis with its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. This guide provides a comparative analysis of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) and its enantiomer, (S)-3C4HPG, to elucidate the specificity of the (R)-form. Experimental data from key studies utilizing selective antagonists are presented to clarify the pharmacological profile of these phenylglycine derivatives at metabotropic glutamate receptors (mGluRs).

This compound is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors are crucial modulators of synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. Phenylglycine derivatives, as a class of compounds, have been instrumental in characterizing the function of different mGluR subtypes.

Initial investigations into the pharmacology of 3C4HPG enantiomers have revealed a significant stereoselectivity in their actions. While the (S)-enantiomer demonstrates clear agonist and antagonist properties at specific mGluR subtypes, the (R)-enantiomer appears to be largely inactive at the same receptors. This guide will delve into the experimental evidence that substantiates this lack of agonist activity for this compound, providing a clear comparison with the well-defined actions of (S)-3C4HPG.

Comparative Pharmacology of this compound and (S)-3C4HPG

Experimental studies have systematically evaluated the activity of both (R)- and (S)-3C4HPG at different mGluR subtypes. The following table summarizes the key findings from a seminal study by Hayashi et al. (1994), which utilized Chinese hamster ovary (CHO) cells expressing individual mGluR subtypes.

CompoundmGluR1amGluR2mGluR4
This compound No definite agonist activityNo definite agonist activityNo appreciable inhibitory effect
(S)-3C4HPG AntagonistAgonistNo appreciable inhibitory effect

This data clearly indicates that while (S)-3C4HPG acts as an antagonist at mGluR1a and an agonist at mGluR2, this compound does not exhibit significant agonist activity at mGluR1a, mGluR2, or mGluR4.[1] This lack of agonism for the (R)-enantiomer is a critical finding for researchers investigating the structure-activity relationships of phenylglycine derivatives.

Experimental Protocols for Determining mGluR Activity

The determination of agonist and antagonist activity of compounds like this compound at different mGluR subtypes involves specific cellular assays that measure the downstream signaling pathways of these receptors.

Phosphoinositide Hydrolysis Assay for mGluR1a Activity

This assay is used to determine the activity of compounds at Group I mGluRs, such as mGluR1a, which are coupled to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphoinositides.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the mGluR1a subtype are cultured in appropriate media.

  • Labeling: The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.

  • Compound Incubation: The cells are then incubated with the test compound (e.g., this compound or (S)-3C4HPG). For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known mGluR1a agonist (e.g., glutamate).

  • Measurement of Inositol Phosphates: The reaction is terminated, and the total inositol phosphates (IPs) are separated from free inositol using anion-exchange chromatography.

  • Data Analysis: The amount of [³H]-labeled IPs is quantified using liquid scintillation counting. An increase in IP formation indicates agonist activity, while a reduction in agonist-stimulated IP formation indicates antagonist activity.

Forskolin-Stimulated cAMP Formation Assay for mGluR2 and mGluR4 Activity

This assay is employed to assess the activity of compounds at Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs, which are negatively coupled to adenylyl cyclase.

  • Cell Culture: CHO cells stably expressing either mGluR2 or mGluR4 subtypes are used.

  • Compound Incubation: Cells are incubated with the test compound in the presence of forskolin, a direct activator of adenylyl cyclase.

  • cAMP Measurement: The intracellular concentration of cyclic adenosine monophosphate (cAMP) is determined using a competitive binding assay, typically an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity at these inhibitory mGluRs.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the mGluR subtypes tested and the general experimental workflow for assessing compound activity.

mGluR_Signaling_Pathways cluster_groupI Group I (mGluR1) cluster_groupII_III Group II/III (mGluR2/4) mGluR1 mGluR1 Gq Gq mGluR1->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation mGluR2_4 mGluR2/4 Gi Gi mGluR2_4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates

Figure 1: Signaling pathways of Group I (mGluR1) and Group II/III (mGluR2/4) metabotropic glutamate receptors.

Experimental_Workflow start Start cell_culture Culture CHO cells expressing specific mGluR subtype start->cell_culture assay_selection Select appropriate assay: Phosphoinositide Hydrolysis (mGluR1) or cAMP Formation (mGluR2/4) cell_culture->assay_selection compound_treatment Treat cells with This compound or controls assay_selection->compound_treatment incubation Incubate for defined period compound_treatment->incubation measurement Measure downstream signal: [³H]Inositol Phosphates or cAMP incubation->measurement data_analysis Analyze data to determine agonist or antagonist activity measurement->data_analysis conclusion Draw conclusions on compound specificity data_analysis->conclusion

Figure 2: General experimental workflow for determining the pharmacological activity of this compound.

Conclusion

The available experimental evidence strongly indicates that this compound does not possess significant agonist activity at mGluR1, mGluR2, and mGluR4 subtypes. This stands in stark contrast to its enantiomer, (S)-3C4HPG, which exhibits clear antagonist activity at mGluR1 and agonist activity at mGluR2. Therefore, when studying the effects of 3C4HPG, it is crucial to consider the specific enantiomer being used, as their pharmacological profiles are distinct. For researchers aiming to investigate Group II mGluR agonism, (S)-3C4HPG would be the compound of interest, while this compound, based on current data, does not appear to be a useful tool for activating these specific mGluR subtypes. Future studies could explore the activity of this compound at other mGluR subtypes or its potential for other, non-mGluR targets to fully characterize its pharmacological profile.

References

A Comparative Guide to Replicating Published Findings on the Neuroprotective Effects of (R)-3C4HPG and Other Group I Metabotropic Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of the Group I metabotropic glutamate receptor (mGluR) ligand, (R)-3C4HPG, and its alternatives. Given the limited direct data on this compound's neuroprotective properties, this document focuses on the broader, and often conflicting, roles of Group I mGluR agonists and antagonists in neuroprotection. The information presented is collated from multiple preclinical studies and is intended to aid in the design and interpretation of experiments aimed at replicating and expanding upon these findings.

The activation of Group I mGluRs, which include mGluR1 and mGluR5, can lead to divergent outcomes in neuronal survival. While agonists of these receptors have shown neuroprotective potential in some models, particularly against oxidative stress, they have also been implicated in exacerbating excitotoxic neuronal death.[1] Conversely, antagonists of Group I mGluRs are more consistently reported to confer neuroprotection against excitotoxicity.[1][2] This guide will delve into the experimental data supporting these observations and provide detailed protocols for key in vitro neuroprotection assays.

Comparative Neuroprotective Efficacy of Group I mGluR Ligands

The following tables summarize the quantitative data on the neuroprotective effects of the selective Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG) and the selective antagonists MPEP (mGluR5 antagonist) and LY367385 (mGluR1 antagonist) in models of excitotoxicity.

Table 1: Neuroprotection against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

CompoundConcentration% Neuroprotection (Cell Viability/LDH Release)Reference(s)
(S)-3,5-DHPG 10 µMPre-treatment for 2h showed reduced propidium iodide uptake[3]
100 µMPre-treatment for 2h showed reduced propidium iodide uptake[3]
MPEP 20 µMSignificant neuroprotection observed[4]
100 µMSignificant neuroprotection observed[4]
200 µMSignificant neuroprotection observed[4]
LY367385 5 µMProtective effect observed[3]
10 µMProtective effect observed[3]

Table 2: Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

CompoundConcentration% Neuroprotection (Cell Viability/LDH Release)Reference(s)
MPEP 20 µMSignificant neuroprotection observed[4]
100 µMSignificant neuroprotection observed[4]
200 µMSignificant neuroprotection observed[4]

Experimental Protocols

Detailed methodologies for replicating key in vitro neuroprotection experiments are provided below.

Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol is designed to assess the neuroprotective effects of compounds against N-methyl-D-aspartate (NMDA)-induced neuronal death.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 15-18 mice or rats.

  • Cells are plated on poly-L-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 7-14 days in vitro (DIV) before the experiment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound, (S)-3,5-DHPG, MPEP, LY367385) in an appropriate vehicle (e.g., sterile water or DMSO).

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

  • Add the test compounds to the wells at the desired final concentrations. For agonist pre-conditioning studies, incubate for a specified period (e.g., 2 hours) before the NMDA challenge.[3] For antagonist studies, co-incubation with NMDA is common.

3. Induction of Excitotoxicity:

  • Prepare a stock solution of NMDA in sterile water or culture medium.

  • Add NMDA to the wells to a final concentration of 25 µM.[5]

  • Incubate the cells for 60 minutes at 37°C in a humidified incubator with 5% CO2.[5]

4. Post-Insult Incubation and Viability Assessment:

  • After the 60-minute NMDA exposure, gently wash the cells once with pre-warmed neurobasal medium.[5]

  • Replace the medium with the original conditioned medium (saved before the experiment) or fresh medium.

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using a standard method such as the Lactate Dehydrogenase (LDH) assay or MTT assay.

5. LDH Assay for Cell Death Quantification:

  • The LDH assay measures the release of the cytoplasmic enzyme LDH into the culture medium from damaged cells.

  • Collect the culture supernatant from each well.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically at 490 nm.[5][6]

  • Cell death is expressed as a percentage of the maximum LDH release from control wells treated with a lysis buffer.

Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of compounds.

1. Cell Culture:

  • Use primary cortical neurons or hippocampal slice cultures as described in Protocol 1.

2. Induction of OGD:

  • Prepare a glucose-free balanced salt solution (BSS) and deoxygenate it by bubbling with a gas mixture of 95% N2 and 5% CO2 for at least 30 minutes.

  • Wash the cell cultures twice with the deoxygenated, glucose-free BSS.

  • Place the cultures in the deoxygenated, glucose-free BSS in a hypoxic chamber with a controlled atmosphere (e.g., <0.2% O2, 5% CO2, 95% N2) at 37°C.[7]

  • The duration of OGD can vary (e.g., 3 hours) depending on the desired severity of the insult.[7]

3. Reperfusion and Compound Treatment:

  • To simulate reperfusion, remove the cultures from the hypoxic chamber and replace the OGD solution with pre-warmed, oxygenated culture medium containing glucose.

  • Test compounds can be added to the reperfusion medium.

4. Viability Assessment:

  • After a reperfusion period (e.g., 24 hours), assess neuronal viability using methods such as the LDH assay, MTT assay, or by staining with fluorescent viability dyes like propidium iodide (for dead cells) and Hoechst 33342 (for all nuclei).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_agonist Group I mGluR Agonist ((S)-3,5-DHPG) Agonist (S)-3,5-DHPG mGluR1_5_agonist mGluR1/5 Agonist->mGluR1_5_agonist Gq_11_agonist Gq/11 mGluR1_5_agonist->Gq_11_agonist Neuroprotection_agonist Neuroprotection (e.g., vs. Oxidative Stress) mGluR1_5_agonist->Neuroprotection_agonist PLC_agonist PLC Gq_11_agonist->PLC_agonist IP3_agonist IP3 PLC_agonist->IP3_agonist DAG_agonist DAG PLC_agonist->DAG_agonist Ca_agonist ↑ [Ca2+]i IP3_agonist->Ca_agonist PKC_agonist PKC DAG_agonist->PKC_agonist Excitotoxicity_agonist Excitotoxicity (Potentiation) Ca_agonist->Excitotoxicity_agonist PKC_agonist->Excitotoxicity_agonist

Caption: Signaling pathway of Group I mGluR agonists.

G cluster_antagonist Group I mGluR Antagonist (MPEP, LY367385) Antagonist MPEP / LY367385 mGluR1_5_antagonist mGluR1/5 Antagonist->mGluR1_5_antagonist Gq_11_antagonist Gq/11 mGluR1_5_antagonist->Gq_11_antagonist Neuroprotection_antagonist Neuroprotection mGluR1_5_antagonist->Neuroprotection_antagonist Glutamate Glutamate Glutamate->mGluR1_5_antagonist PLC_antagonist PLC Gq_11_antagonist->PLC_antagonist Excitotoxicity_pathway Excitotoxic Cascade PLC_antagonist->Excitotoxicity_pathway

Caption: Signaling pathway of Group I mGluR antagonists.

G cluster_workflow In Vitro Neuroprotection Assay Workflow start Primary Neuronal Culture (7-14 DIV) treatment Pre-treatment or Co-treatment with Test Compound start->treatment insult Induce Neuronal Insult (e.g., NMDA, Glutamate, OGD) treatment->insult incubation Post-insult Incubation (e.g., 24 hours) insult->incubation assessment Assess Cell Viability (LDH Assay, MTT Assay) incubation->assessment analysis Data Analysis and Comparison assessment->analysis

Caption: General workflow for in vitro neuroprotection assays.

References

Comparative Potency of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-Carboxy-4-hydroxyphenylglycine, or (R)-3C4HPG, is a notable selective agonist for the metabotropic glutamate receptor 8 (mGluR8), a key player in the modulation of synaptic transmission. For researchers and professionals in drug development, understanding the potency of this compound across various cellular environments is paramount for the accurate interpretation of experimental results and the advancement of therapeutic strategies. This guide offers an objective comparison of this compound's performance in different cell lines, complete with supporting experimental data and detailed protocols.

Quantitative Analysis of this compound Potency

The efficacy of an agonist is typically quantified by its half-maximal effective concentration (EC50), which denotes the concentration required to elicit 50% of the maximum possible response. The potency of this compound has been evaluated in several recombinant cell systems, with the most commonly used being Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. These cell lines are favored for their robustness and ease of transfection, allowing for the stable expression of specific receptor subtypes.

Below is a summary of the reported EC50 values for this compound in different cell lines expressing the mGluR8 receptor.

Cell LineReceptor ExpressedAssay TypePotency (EC50)
HEK293Human mGluR8a[³⁵S]GTPγS Binding~1.5 µM
CHOHuman mGluR8Inhibition of Forskolin-Stimulated cAMP Accumulation~2.7 µM

Note: The presented EC50 values are derived from independent studies and may vary based on specific experimental conditions, such as receptor expression levels and assay methodologies.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited are provided below.

[³⁵S]GTPγS Binding Assay in HEK293 Cells

This functional assay measures the activation of G proteins coupled to the mGluR8 receptor upon agonist binding.

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR8a receptor. Cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.

  • Incubation: Membranes (10-20 µg of protein) are incubated in the assay buffer with varying concentrations of this compound and a constant concentration of [³⁵S]GTPγS (e.g., 0.1 nM). The incubation is typically carried out at 30°C for 60 minutes in a 96-well plate.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to the G proteins, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration-response data is then fitted to a sigmoidal curve to determine the EC50 value.

Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO Cells

This assay measures the functional consequence of mGluR8 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

  • Cell Culture and Plating: CHO cells stably expressing the human mGluR8 receptor are seeded into 96-well plates and grown to near confluency.

  • Pre-incubation with Agonist: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Cells are then pre-incubated with varying concentrations of this compound for 15-20 minutes at 37°C.

  • Stimulation with Forskolin: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1 µM). The incubation continues for another 15-20 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, which is typically based on competitive binding immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of cAMP in each well is determined from a standard curve. The data is then normalized to the response produced by forskolin alone (100%) and the basal level (0%). The concentration-response curve for this compound is plotted, and the EC50 value is calculated.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

mGluR8_Signaling_Pathway cluster_membrane Cell Membrane R3C4HPG This compound mGluR8 mGluR8 R3C4HPG->mGluR8 Binds G_protein Gi/o Protein mGluR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate

Caption: Signaling pathway of the Gi/o-coupled mGluR8 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture & Transfection B Membrane Preparation (for GTPγS assay) or Cell Plating (for cAMP assay) A->B C Incubation with This compound B->C D Addition of [³⁵S]GTPγS or Forskolin C->D E Reaction Termination & Signal Detection D->E F Quantification of Signal E->F G Dose-Response Curve Fitting F->G H EC50 Determination G->H

Caption: General experimental workflow for determining agonist potency.

Safety Operating Guide

Proper Disposal of (R)-3C4HPG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety, treat (R)-3C4HPG as a potentially hazardous chemical. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to its handling and disposal. This guide provides essential procedural steps for the safe management of this compound waste in a laboratory setting.

Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Immediate Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Isolate: Clear the area of all personnel and restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation to disperse any airborne particulates.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, followed by rinsing with water. Collect all cleaning materials for disposal as hazardous waste.

Disposal Workflow

The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following workflow outlines the necessary steps for segregating and preparing the waste for collection by a certified hazardous waste disposal service.

Figure 1. A step-by-step workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While no specific quantitative exposure limits or environmental impact data for this compound are readily available, the following table summarizes its known physical and chemical properties. This information is crucial for accurate labeling and for the hazardous waste disposal team to determine the appropriate disposal method.

PropertyValueSource
Molecular Formula C₉H₉NO₅PubChem
Molecular Weight 211.17 g/mol PubChem
Appearance Assumed to be a solid at room temperatureGeneral chemical knowledge
Solubility No data available; assume low water solubility and handle accordinglyPrudent Practice

Experimental Protocols for Waste Neutralization (Not Recommended)

Due to the lack of specific reactivity data for this compound, in-lab neutralization or treatment of the waste is not recommended . Attempting to neutralize the compound without a validated protocol could lead to unknown and potentially hazardous reactions. The safest and most compliant method of disposal is through a certified hazardous waste management provider.

Logical Relationships in Disposal Decision-Making

The decision-making process for the disposal of this compound should follow a clear, logical progression to ensure safety and compliance. This process begins with the identification of the waste and ends with its final disposal by a professional service.

G cluster_identification Identification cluster_assessment Hazard Assessment cluster_action Action waste_generated Waste containing This compound is generated sds_check Is a specific SDS available? waste_generated->sds_check treat_hazardous Treat as hazardous waste sds_check->treat_hazardous No follow_sds Follow SDS disposal guidelines sds_check->follow_sds Yes segregate Segregate waste (solid vs. liquid) treat_hazardous->segregate contain Contain and label properly segregate->contain store Store in designated area contain->store dispose Arrange for professional disposal store->dispose

Figure 2. Logical decision-making process for the disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.